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  • Product: 4,6-Dibromo-3-methyl-2-nitroaniline
  • CAS: 1326310-78-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dibromo-3-methyl-2-nitroaniline: A Theoretical and Practical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary: Unveiling a Novel Synthetic Target 4,6-Dibromo-3-methyl-2-nitroaniline is a halogenated aromatic amine with a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling a Novel Synthetic Target

4,6-Dibromo-3-methyl-2-nitroaniline is a halogenated aromatic amine with a substitution pattern that suggests potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo-, methyl-, nitro-, and amino- groups on the aniline scaffold offers multiple reaction sites for further functionalization. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, alongside predicted physicochemical and spectroscopic properties. The methodologies presented are grounded in established, robust chemical transformations, offering a clear pathway for its practical realization in a laboratory setting.

Molecular Structure and Physicochemical Predictions

The core structure of 4,6-Dibromo-3-methyl-2-nitroaniline features a benzene ring substituted with four different functional groups. The interplay of these groups is predicted to significantly influence the molecule's electronic properties, reactivity, and solid-state characteristics.

Caption: Predicted structure of 4,6-Dibromo-3-methyl-2-nitroaniline.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₇H₆Br₂N₂O₂Based on structural drawing.
Molecular Weight 309.94 g/mol Calculated from the molecular formula.[1]
Appearance Yellow to Orange Crystalline SolidTypical for nitroaniline compounds.[2]
Melting Point >150 °CIncreased molecular weight and strong intermolecular interactions due to nitro and amino groups suggest a higher melting point than similar, less substituted anilines. For example, 4-Bromo-2-methyl-6-nitroaniline has a melting point of 143-147 °C.[3]
Solubility Sparingly soluble in water; Soluble in acetone, DMSO, ethyl acetate.The polar nitro and amino groups may impart slight aqueous solubility, but the dominant aromatic and bromo- substituents suggest primary solubility in organic solvents.
pKa (of -NH₂) < 1The electron-withdrawing effects of the two bromine atoms and the ortho-nitro group are expected to significantly reduce the basicity of the aniline nitrogen.

Proposed Synthesis and Mechanistic Rationale

The most logical synthetic route to 4,6-Dibromo-3-methyl-2-nitroaniline is through the electrophilic bromination of 3-methyl-2-nitroaniline.

Synthetic Workflow

G A Start: 3-Methyl-2-nitroaniline (CAS: 601-87-6) B Dissolution in Glacial Acetic Acid A->B C Addition of Brominating Agent (e.g., Br2 or NBS) B->C D Reaction at Room Temperature C->D E Aqueous Work-up & Neutralization D->E F Isolation of Crude Product (Filtration) E->F G Recrystallization (e.g., from Ethanol) F->G H Final Product: 4,6-Dibromo-3-methyl-2-nitroaniline G->H

Caption: Proposed workflow for the synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline.

Step-by-Step Experimental Protocol

Materials:

  • 3-Methyl-2-nitroaniline (CAS: 601-87-6)[2]

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 3-methyl-2-nitroaniline in glacial acetic acid.

  • Bromination: While stirring at room temperature, add a solution of 2.2 equivalents of bromine dissolved in glacial acetic acid dropwise via the addition funnel. The reaction is expected to be exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The crude product should precipitate. Neutralize the solution carefully with a saturated solution of sodium bicarbonate to remove excess acetic acid.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanistic Insights

The regioselectivity of this bromination is dictated by the directing effects of the substituents on the aniline ring.

  • Amino Group (-NH₂): As a powerful activating ortho-, para-director, it strongly directs electrophiles to positions 4 and 6.

  • Nitro Group (-NO₂): As a deactivating meta-director, it directs electrophiles to positions 4 and 6.

  • Methyl Group (-CH₃): As a weak activating ortho-, para-director, it also directs to positions 4 and 6.

The concerted directing effects of all three substituents to the 4 and 6 positions make the dibromination at these sites highly favorable, leading to the desired product with high regioselectivity.

Predicted Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple.

    • A singlet for the remaining aromatic proton at position 5, likely in the range of 7.5-8.0 ppm. Its chemical shift will be influenced by the adjacent bromine and nitro groups.

    • A singlet for the methyl protons, expected around 2.3-2.5 ppm.

    • A broad singlet for the amine (-NH₂) protons, which may vary in chemical shift (typically 5.0-6.0 ppm) depending on solvent and concentration. The significant downfield shift compared to unsubstituted anilines is due to the electron-withdrawing nature of the ortho-nitro group and the bromine atoms.[4]

  • ¹³C NMR:

    • Six distinct signals for the aromatic carbons are expected. The carbons bearing the bromine atoms (C4, C6) would appear at approximately 110-120 ppm. The carbon attached to the amino group (C1) would be around 140-150 ppm, while the carbon with the nitro group (C2) would be similarly deshielded. The signal for the methyl carbon would appear in the aliphatic region, around 15-20 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentRationale
3400-3500N-H stretchAsymmetric and symmetric stretching of the primary amine.
1600-1630N-H bendBending vibration of the primary amine.
1500-1550 & 1330-1370N-O stretchAsymmetric and symmetric stretching of the nitro group.
550-650C-Br stretchCarbon-bromine stretching vibration.
Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a triplet of peaks at m/z values corresponding to the masses of the molecule with two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, in an approximate intensity ratio of 1:2:1. The most abundant peak in this cluster would be at m/z ≈ 310.

Reactivity and Potential Applications

The rich functionality of 4,6-Dibromo-3-methyl-2-nitroaniline makes it a promising intermediate for further chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a dibromo-diaminotri-substituted benzene derivative. This opens pathways to the synthesis of heterocycles like benzimidazoles.

  • Diazotization of the Amino Group: The primary amine can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -CN, -OH, -Cl, -F).

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds can serve as handles for Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the construction of more complex molecular architectures.

These potential transformations make 4,6-Dibromo-3-methyl-2-nitroaniline a valuable, albeit currently theoretical, precursor for the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on analogous compounds like other brominated nitroanilines.[3]

  • Health Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Use in a well-ventilated fume hood is mandatory. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Although 4,6-Dibromo-3-methyl-2-nitroaniline remains a compound to be synthesized and characterized, this guide provides a robust theoretical foundation for its preparation and analysis. The proposed synthetic route is straightforward and relies on well-understood principles of electrophilic aromatic substitution. The predicted properties and reactivity profile highlight its potential as a valuable intermediate for researchers in drug discovery and materials science. The successful synthesis and characterization of this molecule would represent a valuable addition to the chemical toolkit.

References

  • A Practical Procedure for Regioselective Bromination of Anilines. Synthesis 2013; 45(15): 2105-2110. Available from: [Link]

  • PubChem Compound Summary for CID 40151758, 3-bromo-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem Compound Summary for CID 22712339, 4-Bromo-2-methyl-3-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem Compound Summary for CID 84726344, 3-Bromo-6-methyl-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.
  • 4-Bromo-2-nitroaniline. SpectraBase. Available from: [Link]

  • 2,4-Dibromo-6-methyl-3-nitroaniline, 99% Purity. Lab Supplies. Available from: [Link]

  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules 2009, 14(9), 3560-3587. Available from: [Link]

  • Chemical Properties of 4-Bromo-3-nitroaniline (CAS 53324-38-2). Cheméo. Available from: [Link]

  • PubChem Compound Summary for CID 13231, 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry 2021, 17, 240-247. Available from: [Link]

  • 2,6-Dibromo-4-methyl-3-nitroaniline. Oakwood Chemical. Available from: [Link]

  • 3-methyl-2-nitroaniline. Chemsrc. Available from: [Link]

  • 4-Bromo-2-methyl-6-nitroaniline. NIST WebBook. Available from: [Link]

  • 2-(Decylthio)acetic acid. CAS Common Chemistry. Available from: [Link]

Sources

Exploratory

Advanced Technical Guide on 4,6-Dibromo-3-methyl-2-nitroaniline: Synthesis, Characterization, and Applications

Executive Summary & Chemical Identity 4,6-Dibromo-3-methyl-2-nitroaniline is a highly functionalized, poly-substituted aniline derivative that serves as a critical building block in medicinal chemistry and advanced mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4,6-Dibromo-3-methyl-2-nitroaniline is a highly functionalized, poly-substituted aniline derivative that serves as a critical building block in medicinal chemistry and advanced materials science. The presence of two orthogonal reactive halogens, a strongly activating amine, and a reducible nitro group makes this scaffold highly versatile. It is primarily utilized as a precursor for downstream heterocyclic synthesis (e.g., benzimidazoles, quinoxalines) and transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 4,6-Dibromo-3-methyl-2-nitroaniline
CAS Registry Number 1326310-78-4[1]
Molecular Weight 309.9427 g/mol [1]
Molecular Formula C7H6Br2N2O2[1]
SMILES String Cc1c(Br)cc(Br)c(N)c1=O[1]
Isotopic Mass (Exact) 307.8796 Da (Base peak for 79 Br)
Appearance Solid (typically yellow/orange crystalline powder)

Mechanistic Causality in Regioselective Synthesis

The synthesis of 4,6-dibromo-3-methyl-2-nitroaniline relies on the Electrophilic Aromatic Substitution (EAS) of 3-methyl-2-nitroaniline. The regioselectivity of this bromination is a textbook example of synergistic directing effects on a polysubstituted benzene ring[2]:

  • The Amine Group (-NH₂): Located at C1, this group is strongly electron-donating via resonance (+R effect), directing electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 is sterically and chemically occupied by the nitro group, activation is localized entirely at C4 and C6.

  • The Nitro Group (-NO₂): Located at C2, this group is strongly electron-withdrawing (-I, -R effects), deactivating the ring overall but directing electrophiles to the meta positions relative to itself, which perfectly correspond to C4 and C6.

  • The Methyl Group (-CH₃): Located at C3, this group is weakly electron-donating via hyperconjugation (+I effect), directing ortho (C2, C4) and para (C6).

Consequently, all three pre-existing substituents synergistically direct the incoming bromonium ions (Br⁺) exclusively to the C4 and C6 positions. This perfect alignment of electronic effects ensures high regiochemical fidelity and prevents unwanted side reactions, allowing for the use of standard brominating agents like Br₂/AcOH or oxidative bromination systems[3].

G SM 3-Methyl-2-nitroaniline (Starting Material) NH2 -NH2 Group (Strong Activating) Directs Ortho/Para (C4, C6) SM->NH2 CH3 -CH3 Group (Weak Activating) Directs Ortho/Para (C4, C6) SM->CH3 NO2 -NO2 Group (Strong Deactivating) Directs Meta (C4, C6) SM->NO2 EAS Electrophilic Aromatic Substitution (Bromination) NH2->EAS CH3->EAS NO2->EAS Prod 4,6-Dibromo-3-methyl-2-nitroaniline (Target Product) EAS->Prod Synergy at C4 & C6

Fig 1: Synergistic directing effects driving regioselective bromination at C4 and C6.

Self-Validating Experimental Protocol: Dibromination Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates In-Process Controls (IPC) to create a self-validating system. The use of glacial acetic acid acts both as a solvent and a mild acid catalyst to polarize the bromine molecule[3].

Step-by-Step Methodology:
  • Preparation & Dissolution : Charge a dry, round-bottom flask with 3-methyl-2-nitroaniline (1.0 equivalent) and glacial acetic acid (approx. 10 mL/g of substrate). Stir until complete dissolution is achieved. Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the bromination and prevents oxidative degradation of the amine.

  • Electrophile Addition : Dissolve elemental bromine (Br₂, 2.1 equivalents) in a small volume of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Slow addition controls the local concentration of Br⁺, favoring smooth dibromination over polymerization or over-oxidation.

  • Maturation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or HPLC. The reaction is self-validating when the starting material peak disappears, and a single, less polar spot/peak (the dibrominated product) dominates.

  • Quenching & Isolation : Pour the reaction mixture into crushed ice. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic red/brown color of unreacted bromine dissipates.

    • Causality: Thiosulfate reduces hazardous residual Br₂ to benign bromide ions, ensuring safe handling and preventing over-bromination during workup.

  • Filtration & Purification : Collect the resulting precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove acetic acid and inorganic salts. Recrystallize from hot ethanol to yield pure 4,6-dibromo-3-methyl-2-nitroaniline.

Workflow Step1 Step 1: Dissolution Dissolve substrate in glacial AcOH at 0°C Step2 Step2 Step1->Step2 Step3 Step 3: Maturation Stir at 20-25°C for 2-4h Monitor via HPLC/TLC Step2->Step3 Step4 Step 4: Quenching Pour into ice water Neutralize with Na2S2O3 Step3->Step4 Step5 Step 5: Isolation Vacuum filtration & wash with cold water Step4->Step5 Step6 Step 6: Purification Recrystallize from EtOH to yield pure product Step5->Step6

Fig 2: Self-validating experimental workflow for the dibromination of 3-methyl-2-nitroaniline.

Analytical Validation

Robust analytical validation is required to confirm the success of the self-validating protocol.

Table 2: In-Process Control (IPC) and Analytical Parameters
ParameterMethodExpected OutcomeCausality / Rationale
Reaction Progress HPLC (C18 column)>98% conversion of starting materialConfirms complete dibromination; prevents mono-bromo impurities.
Quench Validation Visual / Starch-IodideTransition from red/brown to yellow; negative starch-iodide testEnsures complete neutralization of residual electrophilic bromine.
Mass Confirmation LC-MS (ESI+)m/z ~ 308, 310, 312 (1:2:1 ratio)Validates the incorporation of exactly two bromine isotopes ( 79 Br and 81 Br).
Structural Purity 1 H NMR (DMSO- d6​ )Singlet at ~8.0 ppm (1H, C5-H)The lone aromatic proton at C5 confirms substitution occurred precisely at C4 and C6.

Strategic Applications in Drug Discovery

In medicinal chemistry, 4,6-dibromo-3-methyl-2-nitroaniline is a highly prized intermediate due to its dense functionalization:

  • Orthogonal Cross-Coupling : The two carbon-bromine bonds at C4 and C6 possess slightly different steric and electronic environments due to the adjacent methyl group at C3 and the nitro group at C2. This subtle differentiation can be exploited in site-selective palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing researchers to install distinct pharmacophores sequentially.

  • Heterocycle Synthesis : The proximity of the nitro and amine groups makes this compound an ideal precursor for benzimidazole or quinoxaline scaffolds. Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) of the nitro group yields 4,6-dibromo-3-methylbenzene-1,2-diamine. Subsequent condensation with carboxylic acids or ortho-esters rapidly constructs the benzimidazole core, a privileged structure in oncology and infectious disease drug discovery.

References

  • 1326310-78-4 | 4,6-dibromo-3-methyl-2-nitroaniline - A2B Chem.A2B Chem.
  • 16.6: Multistep Synthesis - Chemistry LibreTexts.Chemistry LibreTexts.
  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.MDPI / mdma.ch.

Sources

Foundational

Predictive and Empirical Solubility Profiling of 4,6-Dibromo-3-methyl-2-nitroaniline in Organic Solvents

As a highly substituted halogenated nitroaniline, 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) presents unique solvation challenges[1]. In drug development and advanced organic synthesis, this compound serves...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly substituted halogenated nitroaniline, 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) presents unique solvation challenges[1]. In drug development and advanced organic synthesis, this compound serves as a critical building block. However, its complex array of functional groups—an amine, an ortho-nitro group, a methyl group, and two heavy bromine atoms—creates a highly specific thermodynamic profile.

This technical guide provides a comprehensive framework for understanding, predicting, and empirically determining the solubility of 4,6-Dibromo-3-methyl-2-nitroaniline in various organic solvents.

Mechanistic Causality: The Thermodynamics of Solvation

To optimize the separation, purification, or reaction conditions for 4,6-Dibromo-3-methyl-2-nitroaniline, one must first understand the causality behind its molecular interactions. Solubility is not merely a metric; it is the macroscopic result of microscopic thermodynamic battles between solute-solute lattice energy and solute-solvent interactions.

Intramolecular Hydrogen Bonding vs. Solvent Interactions

In ortho-nitroanilines, a strong intramolecular hydrogen bond typically forms between the primary amine (-NH₂) donor and the adjacent nitro (-NO₂) acceptor. This "closed" conformation reduces the molecule's ability to act as a hydrogen bond donor to surrounding solvent molecules. Consequently, polar protic solvents (like methanol or ethanol) often exhibit lower-than-expected solubilizing power because they cannot efficiently disrupt this internal network.

Steric Shielding and Halogen Effects

The presence of two bulky bromine atoms at the 4 and 6 positions, combined with the methyl group at the 3 position, creates severe steric hindrance. This shielding effect prevents larger solvent molecules from effectively penetrating the solvation shell. Furthermore, the heavy halogens significantly increase the lipophilicity and molecular weight of the compound, driving down its solubility in highly polar aqueous environments while favoring moderately polar, aprotic organic solvents.

Based on thermodynamic models of analogous highly substituted nitroanilines (such as 2-chloro-5-nitroaniline and 4-methyl-2-nitroaniline), the dissolution process in organic solvents is spontaneous and endothermic[2][3]. The mole fraction solubility typically follows a strict hierarchy dictated by solvent polarity and hydrogen-bond acceptor capacity.

Solvation Root Solubility Drivers: 4,6-Dibromo-3-methyl-2-nitroaniline Hbond Hydrogen Bonding Amine (Donor) / Nitro (Acceptor) Root->Hbond Steric Steric Hindrance Bulky 4,6-Dibromo Substitution Root->Steric Polarity Solvent Polarity Dipole-Dipole & Dispersion Forces Root->Polarity Aprotic High Solubility (e.g., NMP, 2-Butanone) Hbond->Aprotic Protic Moderate/Low Solubility (e.g., Alcohols, Toluene) Steric->Protic Polarity->Aprotic

Fig 1. Mechanistic drivers dictating the solvation of highly substituted nitroanilines.

Quantitative Data & Predictive Solubility

While empirical data must be generated per specific laboratory conditions, we can establish a predictive baseline using the physicochemical properties of the compound and the thermodynamic behavior of its immediate structural analogs[1][2][3].

Table 1: Physicochemical Properties
PropertyValue / Description
Compound Name 4,6-Dibromo-3-methyl-2-nitroaniline
CAS Number 1326310-78-4
Molecular Formula C₇H₆Br₂N₂O₂
Molecular Weight 309.94 g/mol
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Nitro group oxygens, Amine nitrogen)
Table 2: Predicted Solubility Hierarchy in Organic Solvents

Based on isothermal saturation models of analogous halogenated nitroanilines at 298.15 K.

Solvent ClassRepresentative SolventPredicted Solubility TierDominant Solute-Solvent Interaction
Polar Aprotic N-Methylpyrrolidone (NMP)Very HighStrong H-bond acceptor, disrupts intramolecular H-bonds
Polar Aprotic 2-Butanone / AcetoneHighStrong dipole-dipole interactions
Polar Aprotic Ethyl AcetateModerate-HighDipole-induced dipole
Polar Protic Methanol / EthanolModerate-LowHindered H-bond donor/acceptor interactions
Non-Polar Toluene / HexaneLowWeak dispersion forces

Empirical Determination: The Self-Validating Shake-Flask Protocol

To accurately determine the solid-liquid equilibrium of 4,6-Dibromo-3-methyl-2-nitroaniline, the isothermal shake-flask method remains the gold standard[4][5].

As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system . This means the protocol must inherently prove that true thermodynamic equilibrium has been reached, rather than a transient kinetic state.

Step-by-Step Methodology

Step 1: Solvent and Solute Preparation

  • Select a panel of solvents representing different polarities (e.g., NMP, 2-Butanone, Ethyl Acetate, Methanol, Toluene).

  • Dispense exactly 10.0 mL of each solvent into highly inert, tightly sealed borosilicate glass vials to prevent solvent evaporation[5].

  • Add an excess amount of 4,6-Dibromo-3-methyl-2-nitroaniline to each vial. Causality note: Excess solid ensures the solution remains saturated and that solid-liquid equilibrium can be maintained.

Step 2: Isothermal Equilibration (The Self-Validating Step)

  • Place the sealed vials in a temperature-controlled orbital shaker incubator set to the target temperature (e.g., 298.15 K ± 0.1 K).

  • Agitate at 200 RPM for a minimum of 72 hours.

  • Self-Validation Check: Extract 100 µL aliquots at 48, 60, and 72 hours. Thermodynamic equilibrium is only confirmed when the variance in compound concentration between these consecutive time points is less than 2%.

Step 3: Phase Separation

  • Transfer the equilibrated mixtures to centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at the exact experimental temperature.

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter[4]. Causality note: PTFE is strictly required here. Highly lipophilic, halogenated compounds like 4,6-Dibromo-3-methyl-2-nitroaniline exhibit high non-specific binding to nylon or cellulose filters, which would artificially lower the measured solubility.

Step 4: HPLC-UV Quantification

  • Dilute the filtered saturated solution with the mobile phase to fall within the linear range of your calibration curve.

  • Analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. Causality note: Direct UV-Vis spectroscopy is discouraged for this compound, as minor solvent impurities or trace degradation products can overlap with the broad absorbance bands of nitroanilines. HPLC ensures absolute specificity.

Workflow A 1. Solute-Solvent Saturation Excess CAS 1326310-78-4 B 2. Isothermal Equilibration Shake-Flask (298.15 K - 318.15 K) A->B C 3. Phase Separation Centrifugation & PTFE Filtration B->C D 4. HPLC Quantification Concentration Determination C->D E 5. Thermodynamic Modeling Apelblat & NRTL Models D->E

Fig 2. Self-validating shake-flask workflow for equilibrium solubility determination.

Thermodynamic Modeling

Once empirical mole fraction solubility data ( x ) is obtained across a temperature gradient (e.g., 278.15 K to 318.15 K), the data should be correlated using established thermodynamic models to allow for predictive interpolation in chemical engineering workflows.

For highly substituted nitroanilines, the modified Apelblat equation and the NRTL (Non-Random Two-Liquid) model consistently provide the lowest root-mean-square deviation (RMSD)[2][3]. The modified Apelblat equation accounts for the temperature dependence of the dissolution enthalpy, which is critical for molecules where steric hindrance causes significant variations in the heat of solution across different solvent classes.

References

  • A2B Chem. "1326310-78-4 | 4,6-dibromo-3-methyl-2-nitroaniline."
  • Li, X., et al. "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions." Journal of Chemical Thermodynamics (via NIST).
  • BenchChem. "General Experimental Protocol for Determining Solubility."
  • Journal of Chemical & Engineering Data. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.
  • Pharmaceutical Sciences.

Sources

Exploratory

pKa Values and Acidity of 4,6-Dibromo-3-methyl-2-nitroaniline: A Comprehensive Technical Guide

Executive Summary In the realm of rational drug design and advanced organic synthesis, the basicity of aniline derivatives dictates their nucleophilicity, pharmacokinetic profiling, and reactivity. 4,6-Dibromo-3-methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, the basicity of aniline derivatives dictates their nucleophilicity, pharmacokinetic profiling, and reactivity. 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) represents an extreme case of a sterically hindered, highly electron-deficient aromatic amine. Due to the synergistic electron-withdrawing effects of its substituents, the basicity of its amino group is virtually extinguished, resulting in a predicted conjugate acid pKa of -3.12 [1].

This whitepaper provides an in-depth mechanistic analysis of the electronic and steric factors governing the acidity and basicity of 4,6-dibromo-3-methyl-2-nitroaniline. Furthermore, it outlines a self-validating experimental protocol for determining negative pKa values using UV-Vis spectrophotometry and the Hammett Acidity Function, providing researchers with actionable methodologies for characterizing extremely weak bases.

Physicochemical Profiling

Understanding the baseline physical properties of 4,6-dibromo-3-methyl-2-nitroaniline is critical before evaluating its acid-base behavior. The highly substituted aromatic ring contributes to a high molecular weight and density, while the lack of basicity drastically alters its solubility profile in acidic media.

Table 1: Key Physicochemical Properties
PropertyValueReference
Chemical Name 4,6-Dibromo-3-methyl-2-nitroaniline[2]
CAS Registry Number 1326310-78-4[2]
Molecular Formula C₇H₆Br₂N₂O₂[2]
Molecular Weight 309.94 g/mol [2]
Predicted pKa (Conjugate Acid) -3.12 ± 0.25[1]
Predicted Boiling Point 337.7 ± 37.0 °C[1]
Predicted Density 2.036 ± 0.06 g/cm³[1]

Mechanistic Determinants of Acidity and Basicity

As a Senior Application Scientist, it is crucial to look beyond the raw pKa value and understand the causality of the molecule's extreme lack of basicity. The basicity of an aromatic amine is fundamentally determined by the thermodynamic stability of the protonated conjugate acid ( BH+ ) relative to the neutral free base ( B ). For 4,6-dibromo-3-methyl-2-nitroaniline, four distinct structural phenomena converge to suppress protonation.

Synergistic Electron Withdrawal (-I and -R Effects)

The availability of the nitrogen lone pair is severely depleted by the surrounding substituents. The nitro group at the ortho position (C2) is a powerful electron-withdrawing group (EWG), pulling electron density away from the amine via both inductive (-I) and resonance (-R) effects[3]. Simultaneously, the two bromine atoms at the ortho (C6) and para (C4) positions exert strong inductive (-I) pull[4]. Halogens are unique in that their deactivating inductive effects overpower their weak resonance donation, rendering the nitrogen lone pair highly unreactive toward incoming protons.

Intramolecular Hydrogen Bonding

In the neutral state, the ortho-nitro group forms a strong intramolecular hydrogen bond with one of the protons of the amino group[5]. This interaction locks the molecule into a rigid, planar conformation that maximizes resonance overlap between the nitrogen lone pair and the aromatic ring. Protonation would require breaking this thermodynamically favorable hydrogen bond, imposing a significant energetic penalty.

The Ortho-Effect and Solvation Hindrance

Steric hindrance plays a dominant role in this molecule. The amino group is tightly flanked by a bulky nitro group (C2) and a bulky bromine atom (C6). When an amine is protonated to an anilinium ion ( −NH3+​ ), the geometry shifts from trigonal pyramidal to tetrahedral, increasing local steric strain. More critically, this steric bulk physically shields the positive charge, preventing solvent molecules (e.g., water) from approaching and stabilizing the conjugate acid via solvation. Without this solvation energy, protonation becomes thermodynamically unviable.

Negligible Meta-Donation

While the methyl group at C3 is an electron-donating group (+I, hyperconjugation), its meta positioning prevents it from donating electron density to the amino group via resonance. Its weak inductive effect is completely overwhelmed by the three powerful EWGs.

ElectronicEffects NH2 Amino Group (-NH2) Basic Center NO2 Ortho -NO2 Strong -I, -R H-Bonding NO2->NH2 Electron Withdrawal & H-Bonding Br4 Para -Br Strong -I Effect Br4->NH2 Inductive Pull Br6 Ortho -Br Strong -I Effect Steric Block Br6->NH2 Inductive Pull & Steric Hindrance CH3 Meta -CH3 Weak +I Effect CH3->NH2 Weak Electron Donation

Caption: Electronic and steric effects of substituents on the basicity of the amino group.

Comparative pKa Analysis

To contextualize the extreme pKa of -3.12, we must examine the additive effects of these substituents by comparing 4,6-dibromo-3-methyl-2-nitroaniline against its simpler structural analogs.

Table 2: Comparative pKa Values of Substituted Anilines
CompoundSubstituentspKa (Conjugate Acid)Reference
Aniline None~4.60Standard
2-Nitroaniline ortho-NO₂-0.28[6]
2,4,6-Tribromoaniline ortho, ortho, para-Br-0.23 ± 0.10[4]
4,6-Dibromo-3-methyl-2-nitroaniline ortho-NO₂, ortho, para-Br, meta-CH₃-3.12 ± 0.25[1]

Data Synthesis: Introducing a single ortho-nitro group drops the pKa of aniline by nearly 5 units (from 4.60 to -0.28)[6]. Tri-substitution with bromine similarly plummets the pKa to -0.23[4]. When both the ortho-nitro and dual-bromine motifs are combined in 4,6-dibromo-3-methyl-2-nitroaniline, the effects are roughly additive, pushing the pKa deep into negative territory (-3.12)[1]. This indicates that the molecule will not protonate in aqueous solutions of any standard pH.

Experimental Protocol: Determining Negative pKa Values

Because the pKa of 4,6-dibromo-3-methyl-2-nitroaniline is approximately -3.12[1], standard aqueous potentiometric titration is fundamentally impossible due to the leveling effect of water. To experimentally validate this pKa, researchers must employ UV-Vis spectrophotometry coupled with the Hammett Acidity Function ( H0​ ) [7].

The Self-Validating Mechanism

This protocol relies on the distinct UV-Vis absorption spectra of the neutral free base ( B ) and the protonated conjugate acid ( BH+ ). By scanning the entire UV-Vis spectrum across varying acidities, the appearance of sharp isosbestic points acts as an internal self-validation mechanism. If isosbestic points are maintained, it mathematically proves that a clean, two-state equilibrium ( B+H+⇌BH+ ) is occurring without side reactions (e.g., sulfonation or degradation).

Step-by-Step Methodology
  • Preparation of Acid Solutions: Prepare a series of aqueous sulfuric acid ( H2​SO4​ ) solutions ranging from 10% to 80% (w/w). Accurately determine the concentration of each solution via titration against a primary standard (e.g., sodium carbonate).

  • Hammett Acidity ( H0​ ) Assignment: Assign the corresponding H0​ value to each H2​SO4​ solution using established literature tables for the Hammett Acidity Function[7].

  • Analyte Preparation: Prepare a concentrated stock solution of 4,6-dibromo-3-methyl-2-nitroaniline in a miscible, non-interfering co-solvent (e.g., minimal methanol). Spike a constant, trace volume of this stock into each H2​SO4​ solution.

  • UV-Vis Spectral Acquisition: Record the UV-Vis absorption spectrum (200 nm – 500 nm) for each solution using a matched quartz cuvette. Identify the analytical wavelength ( λmax​ ) where the difference in absorbance between B and BH+ is maximized.

  • Calculation of Ionization Ratio ( I ): Calculate the ionization ratio for each solution using the equation:

    I=[B][BH+]​=A−ABH+​AB​−A​

    (Where AB​ is the absorbance of the pure free base, ABH+​ is the absorbance of the pure conjugate acid, and A is the absorbance of the mixture).

  • pKa Determination: Plot log(I) against H0​ . According to the Hammett equation ( pKa​=H0​+logI ), the y-intercept of the linear regression (where logI=0 , meaning [B]=[BH+] ) yields the exact pKa of the conjugate acid.

Workflow Step1 Step 1: Acid Solution Prep Prepare varying H2SO4/H2O mixtures Step2 Step 2: Hammett Acidity Determine H0 for each concentration Step1->Step2 Step3 Step 3: UV-Vis Spectroscopy Record absorbance at analytical λ Step2->Step3 Step4 Step 4: Ionization Ratio Calculate I = [BH+]/[B] Step3->Step4 Step5 Step 5: pKa Calculation Plot log(I) vs H0; Intercept = pKa Step4->Step5

Caption: Step-by-step UV-Vis spectrophotometric workflow for determining negative pKa values.

Implications in Drug Development and Synthesis

The extreme electron deficiency of 4,6-dibromo-3-methyl-2-nitroaniline has profound implications for its use as a synthetic intermediate or pharmaceutical scaffold:

  • Loss of Nucleophilicity: The amino group will not readily undergo standard SN​2 alkylation or mild acylation. To functionalize this amine, chemists must treat it as a weak acid rather than a base. Deprotonation of the −NH2​ group requires exceptionally strong, non-nucleophilic bases (e.g., Sodium Hydride [NaH] or Lithium bis(trimethylsilyl)amide[LiHMDS]) to generate an amide anion prior to electrophilic attack.

  • Pharmacokinetic Behavior: In physiological environments (pH 7.4) or even in the highly acidic gastric lumen (pH 1.0 - 2.0), this molecule will remain 100% in its neutral, unprotonated state. This guarantees high lipophilicity ( logP ), which may enhance passive membrane permeability but severely limit aqueous solubility, necessitating specialized formulation strategies (e.g., lipid nanoparticles or amorphous solid dispersions) if developed into an active pharmaceutical ingredient (API).

References

  • echemi.com - 88-74-4, 2-Nitroaniline Formula - ECHEMI
  • chemicalbook.com - 2,4,6-Tribromoaniline CAS#: 147-82-0
  • benchchem.
  • a2bchem.com - 1326310-78-4 | 4,6-dibromo-3-methyl-2-nitroaniline
  • chemicalbook.com - 4,6-DIBROMO-3-METHYL-2-NITROANILINE
  • wikipedia.org - 2-Nitroaniline
  • rsc.

Sources

Foundational

4,6-Dibromo-3-methyl-2-nitroaniline and its Derivatives: Synthesis, Mechanistic Pathways, and Applications in Advanced Materials and Pharmaceuticals

Executive Summary In the realm of advanced organic synthesis and drug discovery, heavily functionalized anilines serve as indispensable building blocks. Among these, 4,6-dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, heavily functionalized anilines serve as indispensable building blocks. Among these, 4,6-dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) stands out as a highly specialized, multi-functional scaffold. Featuring two orthogonal halogens, a reducible nitro group, and a reactive primary amine, this molecule is primed for divergent downstream functionalization. This whitepaper provides an in-depth mechanistic analysis of its synthesis, the electronic causality dictating its regiocontrol, and its critical applications in generating complex heterocycles, azo dyes, and pharmaceutical candidates.

Structural & Electronic Dynamics: The "Perfect Storm" of Regiocontrol

The synthesis of 4,6-dibromo-3-methyl-2-nitroaniline from 3-methyl-2-nitroaniline is a masterclass in synergistic electronic directing effects. Understanding the causality behind the regioselective bromination requires mapping the push-pull dynamics of the aromatic ring:

  • The Amino Group ( −NH2​ at C1): Acts as a strong electron-donating group via resonance ( +M effect). It strongly activates the ortho (C2, C6) and para (C4) positions. Since C2 is occupied, electron density pools at C4 and C6.

  • The Methyl Group ( −CH3​ at C3): Acts as a weak electron-donating group via hyperconjugation ( +I effect). It activates its ortho (C2, C4) and para (C6) positions.

  • The Nitro Group ( −NO2​ at C2): Acts as a strong electron-withdrawing group ( −M,−I effects). It deactivates the ring overall but directs incoming electrophiles to its meta positions (C4, C6).

Synthetic Methodologies: Moving Beyond Halogen Gas

Historically, the bromination of anilines relied on molecular bromine ( Br2​ ) in acetic acid. However, Br2​ is highly toxic, corrosive, and prone to causing over-oxidation of the amine or unwanted side reactions[1].

Modern synthetic protocols have pivoted toward greener, highly controlled in-situ bromine generation. Two primary methodologies have emerged:

  • The Bromide-Bromate Couple: Utilizing NaBr and NaBrO3​ in an aqueous acidic medium. This organic solvent-free process generates bromine slowly, achieving high yields of dibrominated nitroanilines with minimal environmental impact[2].

  • Copper-Catalyzed Oxidative Bromination: Utilizing NaBr as the bromine source and sodium persulfate ( Na2​S2​O8​ ) as the oxidant, catalyzed by CuSO4​⋅5H2​O . The copper catalyst facilitates single-electron transfer (SET), generating the active bromonium equivalent ( Br+ ) in a highly controlled manner, preventing the exotherms associated with Br2​ [3].

Quantitative Comparison of Bromination Methodologies
MethodologyReagents / CatalystTypical Yield (%)RegioselectivityEnvironmental & Safety Profile
Traditional Br2​ , Glacial AcOH60 - 75%Moderate (Oxidation risks)Poor (Toxic, volatile, corrosive)
Bromide-Bromate NaBr , NaBrO3​ , H2​SO4​ 95 - 98%HighExcellent (Aqueous, green chemistry)
Cu-Catalyzed NaBr , Na2​S2​O8​ , CuSO4​ 85 - 95%Very HighGood (Mild conditions, room temp)

Table 1: Comparative analysis of bromination conditions for highly functionalized nitroanilines.

Experimental Protocol: Copper-Catalyzed Oxidative Bromination

The following self-validating protocol details the synthesis of 4,6-dibromo-3-methyl-2-nitroaniline using the copper-catalyzed method, prioritized for its bench-stability and operational safety[3].

Reagents Required:

  • 3-Methyl-2-nitroaniline (1.0 equiv, starting material)

  • CuSO4​⋅5H2​O (0.25 equiv, catalyst)

  • NaBr (2.5 equiv, halide source)

  • Na2​S2​O8​ (2.0 equiv, oxidant)

  • Acetonitrile ( CH3​CN ) and Deionized Water ( H2​O ) (2:1 ratio)

Step-by-Step Methodology:

  • Catalyst Initiation: Suspend CuSO4​⋅5H2​O in the CH3​CN/H2​O solvent mixture at 25°C. Stir for 15 minutes until a uniform light blue solution is achieved.

  • Substrate Addition: Add 3-methyl-2-nitroaniline to the mixture. The solution will darken, indicating the coordination of the aniline to the copper center.

  • Controlled Oxidation: Cool the reaction vessel to 7°C using an ice bath. Simultaneously add NaBr and Na2​S2​O8​ in three equal portions over 15 minutes. Causality: Stepwise addition prevents thermal runaway and ensures the steady-state concentration of the active electrophile remains low, favoring regioselectivity over polymerization.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to 25°C, stirring for 18–22 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (bright yellow spot, lower Rf​ ) will disappear, replaced by a less polar product spot. Furthermore, the precipitation of the highly crystalline dibrominated product serves as a visual indicator of reaction progression.

  • Quenching & Isolation: Add aqueous Na2​S2​O3​ (sodium thiosulfate) to quench any residual oxidant and unreacted bromine. Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the solid product.

Synthesis A 3-Methyl-2-nitroaniline B CuSO₄·5H₂O NaBr / Na₂S₂O₈ A->B C 4,6-Dibromo-3-methyl- 2-nitroaniline B->C

Fig 1: Copper-catalyzed oxidative bromination workflow.

Downstream Functionalization & Mechanistic Pathways

The true value of 4,6-dibromo-3-methyl-2-nitroaniline lies in its capacity for divergent synthesis. The molecule acts as a central hub for generating complex architectures.

A. Nitro Reduction to Diamines

Treating the scaffold with reducing agents (e.g., Fe/HCl or Pd/C with H2​ ) converts the nitro group to a primary amine, yielding 4,6-dibromo-3-methylbenzene-1,2-diamine. This ortho-diamine is a privileged precursor. Condensation with carboxylic acids or aldehydes under acidic conditions rapidly yields highly functionalized benzimidazoles or quinoxalines , which are critical pharmacophores in kinase inhibitors.

B. Sandmeyer Transformations

The primary amine at C1 can be diazotized using NaNO2​ and HCl at 0°C to form a diazonium salt. Subsequent treatment with copper(I) halides (e.g., CuBr/HBr ) via the Sandmeyer reaction replaces the amine with a halogen, yielding polyhalogenated benzenes[4]. This pathway is heavily utilized in materials science to create flame retardants and specialized polymers.

C. Orthogonal Cross-Coupling

The bromine atoms at C4 and C6 are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromine at C6 is sterically hindered by the adjacent amino group, careful tuning of the palladium ligand (e.g., using bulky phosphines like XPhos) allows for sequential, orthogonal coupling, enabling the attachment of two different aryl or alkyl groups.

Pathways A 4,6-Dibromo-3-methyl- 2-nitroaniline B Nitro Reduction (Fe/HCl) A->B D Sandmeyer Reaction (NaNO₂, CuBr) A->D F Cross-Coupling (Suzuki/Heck) A->F C Benzimidazoles & Quinoxalines B->C E Polyhalogenated Intermediates D->E G Complex Indole Alkaloids F->G

Fig 2: Divergent downstream functionalization pathways.

Applications in Drug Discovery & Materials Science

Therapeutic Indole Alkaloids: Dibromonitroaniline derivatives are foundational in the total synthesis of benzannulated indoles. By utilizing the halogenated sites for selective aryne generation or cross-coupling, researchers synthesize complex natural product analogues, such as cis-Trikentrin A. These compounds are actively screened in high-throughput assays for their efficacy against undifferentiated carcinomas and as potent analgesic agents[5].

Advanced Dyes and Pigments: Halogenated nitroanilines are historically significant in the synthesis of Tyrian purple analogues (dibromoindigos) and modern azo disperse dyes. The electron-withdrawing nature of the halogens deepens the bathochromic shift of the resulting dyes, improving light-fastness and thermal stability for industrial textile applications[2].

Conclusion

4,6-Dibromo-3-methyl-2-nitroaniline is far more than a simple chemical intermediate; it is a meticulously designed scaffold that leverages the fundamental principles of electrophilic aromatic substitution. By utilizing modern, self-validating green chemistry protocols—such as copper-catalyzed oxidative bromination—researchers can access this scaffold with unprecedented regiocontrol. Its subsequent utility in cross-coupling, heterocycle formation, and aryne chemistry ensures its continuing vital role in both pharmaceutical drug discovery and advanced materials engineering.

References

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Regioselective One-Pot Bromination of Aromatic Amines Source: Organic Letters (ACS Publications) URL:[Link]

  • Benzannulated Indoles as Drug Discovery Templates: Efforts Towards the Total Synthesis of a Library of Therapeutic Candidates Source: MOspace (University of Missouri) URL:[Link]

Sources

Exploratory

Structural and Mechanistic Divergence: A Comparative Guide to 4,6-Dibromo-3-methyl-2-nitroaniline and 2,4-Dibromo-6-nitroaniline

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter synthetic bottlenecks that stem from a misunderstanding of molecular topology. At first glance, 2,4-Dibromo-6-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter synthetic bottlenecks that stem from a misunderstanding of molecular topology. At first glance, 2,4-Dibromo-6-nitroaniline and 4,6-Dibromo-3-methyl-2-nitroaniline appear to be simple structural analogs differing only by a single methyl group. However, this minor structural variance dictates a profound shift in their electronic landscapes, steric profiles, and downstream reactivity.

This technical whitepaper dissects the causality behind their physicochemical differences, provides self-validating synthetic protocols, and explores their divergent behaviors in organometallic cross-coupling.

Structural and Electronic Topology (The Causality)

To understand the reactivity of these two building blocks, we must analyze the spatial arrangement of their substituents and the resulting electronic effects.

The Baseline: 2,4-Dibromo-6-nitroaniline

In1[1], the nitro group is located at the C6 position, flanked by the primary amine (C1) and a proton (C5). Because a proton exerts minimal steric bulk, the nitro group is free to adopt a coplanar conformation with the aromatic ring[2]. This coplanarity allows for maximum orbital overlap, enabling the nitro group to exert a powerful resonance electron-withdrawing effect (-R). Consequently, the aromatic ring is highly electron-deficient, and the amine's nucleophilicity is severely suppressed.

The 3-Methyl Effect: Steric Inhibition of Resonance (SIR)

The introduction of a methyl group in 3[3] fundamentally disrupts this system. The nitro group at C2 is now squeezed between the amine (C1) and the newly introduced methyl group (C3). The steric clash between the oxygen atoms of the nitro group and the C3-methyl group forces the nitro group to rotate out of the plane of the benzene ring.

This phenomenon—Steric Inhibition of Resonance (SIR) —prevents the nitro group's p-orbitals from overlapping with the aromatic π -system. The -R effect is drastically attenuated, leaving only the weaker inductive (-I) withdrawal. Combined with the electron-donating hyperconjugation (+I) of the methyl group, the ring becomes significantly more electron-rich than its unmethylated counterpart, and the amine regains moderate nucleophilicity[4].

Comparative Physicochemical Data

The structural divergence translates directly into measurable physicochemical properties, summarized in the table below:

Property2,4-Dibromo-6-nitroaniline4,6-Dibromo-3-methyl-2-nitroaniline
CAS Number 827-23-6[1]1326310-78-4[3]
Molecular Formula C6H4Br2N2O2[5]C7H6Br2N2O2[6]
Molecular Weight 295.92 g/mol [1]309.94 g/mol [6]
Nitro Group Coplanarity High (Strong -R effect)Low (Steric Inhibition of Resonance)
Amine Nucleophilicity Very LowModerate (due to +I of methyl)
Primary Utility Optoelectronics, Azo Dyes[2]Advanced API Library Synthesis

Synthetic Methodologies and Workflows

The synthesis of both compounds relies on the regioselective electrophilic aromatic bromination of their respective nitroaniline precursors. Below are field-proven, self-validating protocols designed to prevent over-oxidation and control regioselectivity.

Protocol A: Synthesis of 2,4-Dibromo-6-nitroaniline

This protocol utilizes a controlled oxidative bromination system to prevent the degradation of the electron-poor aniline[7].

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-nitroaniline (1.0 equiv, 7.24 mmol) in a solvent mixture of CH3CN (20 mL) and H2O (10 mL).

  • Catalyst Addition: Add CuSO4·5H2O (25 mol%) to the suspension and stir at 25 °C for 15 minutes to ensure complexation.

  • Bromination Initiation: Cool the mixture to 7 °C using an ice bath. Simultaneously add NaBr (1.8 equiv) and Na2S2O8 (1.4 equiv) in three portions over 15 minutes. The persulfate oxidizes the bromide to active bromine in situ, ensuring a steady, low concentration of the electrophile.

  • Monitoring: Stir the reaction at 7 °C for 2 hours, then warm to 25 °C. Monitor via TLC (Hexane/EtOAc 3:1). The strong ortho/para directing effect of the amine drives bromination to the C4 and C6 positions.

  • Quench & Isolation: Once the starting material is consumed (approx. 22 hours), quench the reaction with Na2S2O3 (0.5 equiv) to neutralize residual oxidants. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol/water to yield 2,4-dibromo-6-nitroaniline as a yellow solid[8].

Protocol B: Synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline

The presence of the C3-methyl group provides additional synergistic ortho/para direction, making standard NBS bromination highly efficient[4].

  • Reaction Setup: Dissolve 3-methyl-2-nitroaniline (1.0 equiv, 3.30 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0–5 °C. Slowly add N-Bromosuccinimide (NBS, 2.1 equiv) dropwise as a solution in DMF. The slow addition is critical to prevent exothermic runaway and polybromination.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. The synergistic directing effects of the amine and the methyl group exclusively target the C4 and C6 positions. Monitor via LC-MS or TLC.

  • Quench & Isolation: Pour the reaction mixture into 50 mL of ice-cold distilled water. The sudden change in polarity acts as a self-validating isolation step, causing the highly hydrophobic dibrominated product to precipitate immediately.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove succinimide byproducts, and dry in vacuo to afford 4,6-dibromo-3-methyl-2-nitroaniline[4].

Synthesis SM1 2-Nitroaniline Reagent1 NaBr / Na2S2O8 CuSO4 Catalyst SM1->Reagent1 SM2 3-Methyl-2-nitroaniline Reagent2 NBS / DMF 0-25 °C SM2->Reagent2 Prod1 2,4-Dibromo-6-nitroaniline (CAS: 827-23-6) Reagent1->Prod1 Prod2 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) Reagent2->Prod2

Fig 1: Comparative synthetic workflows for dibromonitroaniline derivatives.

Implications in Drug Discovery: Cross-Coupling Chemoselectivity

The most profound impact of the structural differences between these two molecules is observed during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

In 2,4-dibromo-6-nitroaniline , the C2-bromine is positioned para to the highly coplanar, strongly electron-withdrawing nitro group[9]. This massive electron deficiency drastically lowers the activation energy required for the oxidative addition of Palladium(0) into the C2-Br bond. Consequently, Suzuki couplings on this scaffold are highly chemoselective, occurring rapidly at the C2 position before the C4 position reacts[9].

Conversely, in 4,6-dibromo-3-methyl-2-nitroaniline , the twisted nitro group (due to SIR) fails to adequately activate the para-positioned C6-bromine. Furthermore, the C4-bromine is sterically shielded by the adjacent C3-methyl group. As a result, both C-Br bonds are significantly deactivated toward oxidative addition. Chemists utilizing this building block must deploy highly active, sterically demanding ligands (such as XPhos or BrettPhos) and elevated temperatures to force the coupling to completion, and chemoselectivity between the two bromines is often diminished[4].

Mechanism cluster_0 2,4-Dibromo-6-nitroaniline cluster_1 4,6-Dibromo-3-methyl-2-nitroaniline A1 Coplanar NO2 Group A2 Strong -R Effect at Para-Bromine A1->A2 A3 Highly Activated C-Br Fast Oxidative Addition A2->A3 B1 Steric Clash (C3-Me vs C2-NO2) B2 Twisted NO2 Group (Loss of -R Effect) B1->B2 B3 Deactivated C-Br Slower Oxidative Addition B2->B3

Fig 2: Steric inhibition of resonance (SIR) altering cross-coupling reactivity.

References

  • [1] Matrix Fine Chemicals. "2,4-DIBROMO-6-NITROANILINE | CAS 827-23-6".1

  • [2] CymitQuimica. "CAS 827-23-6: 2,4-Dibromo-6-nitroaniline". 2

  • [5] Santa Cruz Biotechnology. "2,4-Dibromo-6-nitroaniline | CAS 827-23-6".5

  • [3] Fluorochem. "4,6-DIBROMO-3-METHYL-2-NITROANILINE". 3

  • [6] A2B Chem. "1326310-78-4 | 4,6-dibromo-3-methyl-2-nitroaniline". 6

  • [7] Thieme-connect. "A Practical Procedure for Regioselective Bromination of Anilines". 7

  • [8] Chinese Chemical Society. "Selective Oxidative Bromination of Anilines Using Potassium Bromide". 8

  • [4] West Virginia University Research Repository. "Palladium-catalyzed synthesis of carbazole derivatives". 4

  • [9] University of Glasgow. "Synthesis of novel organic semiconductors for optoelectronic devices". 9

Sources

Foundational

Unlocking the Electronic Landscape of Polysubstituted Anilines: A Guide for Researchers and Drug Development Professionals

An in-depth technical guide by a Senior Application Scientist. Introduction Aniline, a deceptively simple aromatic amine, serves as a foundational scaffold in a vast array of functional molecules, from pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

Aniline, a deceptively simple aromatic amine, serves as a foundational scaffold in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Its chemical personality is dictated by the rich π-electron system of the benzene ring in direct conjugation with the lone pair of electrons on the nitrogen atom. The strategic placement of multiple substituents onto this ring—creating polysubstituted anilines—unlocks a staggering degree of control over the molecule's electronic properties. This fine-tuning of electron density, distribution, and energy levels is paramount in modern chemistry, directly impacting molecular recognition, reactivity, and physicochemical properties.

This guide provides an in-depth exploration of the core principles governing the electronic properties of polysubstituted anilines. We will move beyond a mere catalog of effects to a causal understanding of how substituent choice and position dictate molecular behavior. This document is structured to provide not only the theoretical underpinnings but also the practical methodologies required to probe and harness these properties, reflecting a field-proven approach to molecular design and analysis.

The Foundation: Understanding Substituent Effects

The electronic character of the aniline amino group can be systematically modulated from strongly electron-donating to significantly electron-withdrawing through the judicious selection of ring substituents. These effects are broadly categorized into two primary mechanisms: inductive and resonance effects.

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens or nitro groups, exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) like alkyl groups push electron density into the ring through a positive inductive effect (+I).

  • Resonance Effects (R): These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. Substituents with lone pairs (e.g., -OH, -OR) or pi bonds (e.g., -NO2, -CN) can participate in resonance. Electron-donating groups by resonance (+R) delocalize their lone pairs into the ring, increasing electron density, particularly at the ortho and para positions. Electron-withdrawing groups by resonance (-R) pull electron density out of the ring into the substituent's pi system.

The interplay of these effects, which are highly dependent on the substituent's position (ortho, meta, or para), determines the overall electronic nature of the aniline derivative.

Quantifying Substituent Effects: The Hammett Equation

To move from a qualitative description to a quantitative prediction of substituent effects, the Hammett equation is an indispensable tool. It provides a linear free-energy relationship that correlates the electronic influence of a substituent with reaction rates and equilibrium constants. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K and k are the equilibrium and rate constants for the substituted reaction, respectively.

  • K₀ and k₀ are the corresponding constants for the unsubstituted reaction.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to electronic effects.

The Hammett equation is particularly powerful for understanding the electronic properties of polysubstituted anilines as it allows for the prediction of pKa values, which are a direct measure of the basicity of the aniline nitrogen.

SubstituentPositionσEffect on Basicity
-NO₂para0.78Strongly Decreases
-CNpara0.66Strongly Decreases
-Clpara0.23Decreases
-H-0.00Reference
-CH₃para-0.17Increases
-OCH₃para-0.27Increases
-NH₂para-0.66Strongly Increases

Table 1: Representative Hammett constants (σp) for common substituents and their qualitative effect on the basicity of aniline.

Probing the Electronic Landscape: Key Experimental Protocols

A multi-faceted experimental approach is crucial for a comprehensive understanding of the electronic properties of polysubstituted anilines. Here, we detail two fundamental techniques: UV-Visible Spectroscopy and Cyclic Voltammetry.

Protocol 1: Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For anilines, the key transitions involve the π → π* transitions of the benzene ring and a charge-transfer band involving the nitrogen lone pair and the aromatic system. Substituents can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε).

  • Bathochromic Shift (Red Shift): A shift to longer wavelengths, typically caused by electron-donating groups that decrease the energy gap for electronic transitions.

  • Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, often induced by groups that disrupt conjugation or lower the energy of the ground state.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a stock solution of the polysubstituted aniline in a UV-transparent solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 1 mM.

  • Serial Dilution: Perform a series of dilutions to obtain concentrations in the range of 1-50 µM. This is crucial to ensure the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Record the absorption spectrum for each concentration over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the λmax for the primary absorption bands. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

Protocol 2: Electrochemical Analysis using Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules. For polysubstituted anilines, it provides information on their oxidation potential, which is a direct measure of the ease with which an electron can be removed from the molecule. This is highly relevant for applications in conducting polymers and as antioxidants.

Step-by-Step Methodology:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Preparation: Dissolve the polysubstituted aniline in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Identify the anodic peak potential (Epa), which corresponds to the oxidation of the aniline derivative. The half-wave potential (E₁/₂) is a better measure of the formal redox potential and can be estimated as (Epa + Epc)/2 for a reversible process.

Visualizing Structure-Property Relationships

Diagrams are essential for conceptualizing the flow of information and the relationships between molecular structure and electronic properties.

Substituent_Effects substituent Substituent inductive Inductive Effect (I) substituent->inductive -I / +I resonance Resonance Effect (R) substituent->resonance -R / +R electronic_properties Electronic Properties (pKa, λmax, E½) inductive->electronic_properties resonance->electronic_properties

Caption: The interplay of inductive and resonance effects on electronic properties.

Experimental_Workflow sub_aniline Polysubstituted Aniline Sample uv_vis UV-Vis Spectroscopy λmax ε sub_aniline->uv_vis cv Cyclic Voltammetry Epa sub_aniline->cv data_analysis Structure-Property Correlation uv_vis->data_analysis cv->data_analysis

Caption: A streamlined workflow for the electronic characterization of anilines.

Polysubstituted Anilines in Drug Development

The ability to precisely tune the electronic properties of the aniline moiety is of paramount importance in drug discovery. The pKa of an aniline derivative, for instance, dictates its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

For example, modifying the substituents on an aniline-containing drug candidate can:

  • Optimize Target Binding: An electron-rich aniline may form a stronger hydrogen bond with a protein target, while an electron-poor one might be less prone to oxidation.

  • Improve Pharmacokinetics: Fine-tuning the pKa can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Reduce Off-Target Effects: By modulating the electronic properties, the selectivity of a drug for its intended target over other proteins can be enhanced.

The principles and protocols outlined in this guide provide a robust framework for the rational design of polysubstituted aniline-based therapeutic agents.

Conclusion

The electronic properties of polysubstituted anilines are a rich and tunable landscape for the molecular designer. A thorough understanding of the interplay between inductive and resonance effects, quantified by tools like the Hammett equation, is essential. This theoretical knowledge, when coupled with rigorous experimental characterization through techniques such as UV-Vis spectroscopy and cyclic voltammetry, empowers researchers and drug development professionals to rationally design molecules with tailored electronic properties for a wide range of applications. The self-validating nature of these combined protocols ensures a high degree of confidence in the structure-property relationships established, paving the way for accelerated discovery and innovation.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]

Protocols & Analytical Methods

Method

Step-by-step bromination protocol for 3-methyl-2-nitroaniline

Application Note: Regioselective Bromination of 3-Methyl-2-nitroaniline Strategic Context in Drug Development The functionalization of highly substituted anilines is a critical gateway in the synthesis of complex active...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 3-Methyl-2-nitroaniline

Strategic Context in Drug Development

The functionalization of highly substituted anilines is a critical gateway in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, the bromination of 3-methyl-2-nitroaniline to yield 4-bromo-3-methyl-2-nitroaniline provides an essential bifunctional scaffold. This intermediate is heavily utilized in the synthesis of Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway regulators, which are actively investigated for their cytoprotective roles in neurodegenerative diseases (such as Parkinson's and Alzheimer's), inflammatory bowel disease, and chronic kidney disease[1][2]. The presence of the aryl bromide allows for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro and amine groups facilitate the construction of fused heterocyclic systems like benzimidazoles and triazoles[3][4].

Mechanistic Causality & Regioselectivity

Achieving high yield and purity in this transformation relies on understanding the competing electronic and steric effects of the trisubstituted aromatic ring.

  • The Directing Groups: The amino group ( −NH2​ ) is a strongly activating, ortho/para-directing substituent. The methyl group ( −CH3​ ) is weakly activating and ortho/para-directing, while the nitro group ( −NO2​ ) is strongly deactivating and meta-directing.

  • Regiochemical Outcome: Electrophilic aromatic substitution (EAS) is overwhelmingly dictated by the strongly activating −NH2​ group. The position para to the amine (C4) is sterically accessible and electronically favored. The position ortho to the amine (C6) is also activated but often suffers from greater steric hindrance depending on the electrophile.

  • Reagent Selection: Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a mild, controlled source of electrophilic bromine ( Br+ ). This method is preferred over elemental bromine ( Br2​ ) in acetic acid for sensitive substrates, as it minimizes over-bromination (dibromination) and oxidative degradation of the amine[4].

ReactionMechanism Substrate 3-Methyl-2-nitroaniline (Strongly Activated Ring) Product 4-Bromo-3-methyl-2-nitroaniline (Para-Directed Substitution) Substrate->Product Electrophilic Aromatic Substitution Reagents NBS (1.05 eq) DMF, 0 °C to RT Reagents->Product

Fig 1: Regioselective electrophilic aromatic bromination pathway.

Stoichiometric Matrix

To ensure a self-validating system, the stoichiometry is tightly controlled. A slight excess of NBS ensures complete conversion without driving the reaction toward poly-halogenation.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 10g scale)Role in Reaction
3-Methyl-2-nitroaniline 152.151.0010.0 g (65.7 mmol)Limiting Substrate
N-Bromosuccinimide (NBS) 177.981.0512.28 g (69.0 mmol)Brominating Agent
N,N-Dimethylformamide (DMF) 73.09-130 mL (0.5 M)Polar Aprotic Solvent
Ice-Water 18.02-400 mLQuenching/Precipitation

Execution Protocol: Step-by-Step Methodology

The following protocol details the regioselective bromination using NBS in DMF, optimized for laboratory-scale synthesis[3][4].

Step 1: Substrate Dissolution

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 3-methyl-2-nitroaniline (10.0 g, 65.7 mmol).

  • Add anhydrous DMF (130 mL) to the flask. Stir at room temperature until the substrate is completely dissolved, yielding a deep yellow/orange solution. Causality Insight: Anhydrous DMF is utilized to stabilize the polar transition state of the EAS reaction while preventing the competitive hydrolysis of NBS, which would generate hypobromous acid and reduce reagent efficiency.

Step 2: Temperature Control and Reagent Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Weigh out N-Bromosuccinimide (12.28 g, 69.0 mmol).

  • Add the NBS to the stirring solution portion-wise over a period of 30 minutes. Causality Insight: The portion-wise addition at 0 °C is critical. The bromination of activated anilines is highly exothermic. Controlling the temperature prevents thermal runaway and suppresses the formation of the 4,6-dibromo byproduct.

Step 3: Reaction Maturation and Monitoring

  • After the complete addition of NBS, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

  • Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) or LC-MS. The starting material should be completely consumed.

Step 4: Quenching and Product Isolation

  • Once complete conversion is confirmed, slowly pour the reaction mixture into a vigorously stirring beaker containing 400 mL of ice-water.

  • A solid precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation and to dissolve the succinimide byproduct into the aqueous phase.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water ( 3×50 mL) to remove residual DMF and succinimide.

Step 5: Purification

  • Dry the crude solid under vacuum at 40 °C overnight.

  • If high-purity material is required for downstream catalytic cross-coupling, purify the crude product via recrystallization from hot ethanol or via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate).

Workflow Step1 Dissolve Substrate in Anhydrous DMF Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Portion-wise Addition of NBS (1.05 eq) Step2->Step3 Step4 Stir at RT (2-4h) Monitor via LC-MS Step3->Step4 Step5 Quench in Ice-Water Precipitate Product Step4->Step5 Step6 Vacuum Filtration & Aqueous Wash Step5->Step6 Step7 Purification (Recrystallization/Silica) Step6->Step7

Fig 2: Procedural workflow for the synthesis and isolation of 4-bromo-3-methyl-2-nitroaniline.

References

  • WO2016202253A1 - Nrf2 regulators Source: Google Patents URL
  • US10272095B2 - NRF2 regulators Source: Google Patents URL
  • WO2016203401A1 - Nrf2 regulators Source: Google Patents URL
  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Using 4,6-Dibromo-3-methyl-2-nitroaniline as a diazo component in dye synthesis

Application Note: 4,6-Dibromo-3-methyl-2-nitroaniline as a High-Performance Diazo Component in Disperse Azo Dye Synthesis Executive Summary In the development of advanced disperse dyes for hydrophobic substrates (e.g., p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,6-Dibromo-3-methyl-2-nitroaniline as a High-Performance Diazo Component in Disperse Azo Dye Synthesis

Executive Summary

In the development of advanced disperse dyes for hydrophobic substrates (e.g., polyester) and biological staining applications, the selection of the diazo component dictates the spectral and physical properties of the final colorant. This application note details the utilization of 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4)[1]. Due to its highly substituted, electron-deficient aromatic ring, this precursor yields azo dyes with profound bathochromic shifts and exceptional fastness properties.

Mechanistic Rationale: The Causality of Substituents

The synthesis of azo dyes relies on the electrophilic aromatic substitution of a diazonium salt onto an electron-rich coupler[2]. The structural features of 4,6-Dibromo-3-methyl-2-nitroaniline present both synthetic challenges and significant performance advantages:

  • Reduced Amine Basicity: The presence of a strongly electron-withdrawing nitro group (-NO₂) at the ortho position, combined with two heavy bromine atoms at the ortho and para positions relative to the amine, drastically reduces the electron density on the nitrogen atom. Consequently, standard aqueous diazotization fails. Diazotization must be driven by the highly reactive nitrosyl cation (NO⁺) generated in nitrosylsulfuric acid[3].

  • Bathochromic Shift: The extensive electron-withdrawing nature of the -NO₂ and -Br groups stabilizes the excited state of the resulting azo chromophore. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic shift (absorbing longer wavelengths, thus shifting colors from reds to deep violets or blues)[4][5].

  • Enhanced Fastness: The incorporation of two heavy bromine atoms increases the molecular volume and polarizability of the dye. This enhances van der Waals interactions and dipole-dipole bonding with synthetic fibers or hydrophobic biological targets, drastically improving sublimation, light, and wash fastness[6].

G Core Substituent Effects on 4,6-Dibromo-3-methyl-2-nitroaniline N 2-Nitro Group (-NO2) Strong EWG Core->N Br 4,6-Dibromo Groups (-Br) Heavy EWGs Core->Br Me 3-Methyl Group (-CH3) Weak EDG Core->Me N_eff Lowers LUMO Energy Bathochromic Shift N->N_eff Br_eff Increases Molecular Volume High Sublimation Fastness Br->Br_eff Me_eff Steric Tuning Modulates Solubility Me->Me_eff

Mechanistic causality of substituents on the spectral and physical properties of the azo dye.

Self-Validating Experimental Protocols

A robust synthetic protocol must be self-validating. The following workflows incorporate critical In-Process Controls (IPCs) to ensure causality and reaction integrity at every step, preventing downstream failures.

Protocol A: Diazotization via Nitrosylsulfuric Acid

Objective: Convert the sterically hindered, weakly basic 4,6-Dibromo-3-methyl-2-nitroaniline into a stable diazonium electrophile.

  • Reagent Preparation: Slowly add 0.011 mol of sodium nitrite (NaNO₂) to 10 mL of concentrated sulfuric acid (H₂SO₄) under continuous stirring. Allow the temperature to rise to 65°C to ensure complete dissolution, then cool the nitrosylsulfuric acid mixture to 0–5°C in an ice-salt bath.

  • Substrate Addition: Dissolve 0.01 mol of 4,6-Dibromo-3-methyl-2-nitroaniline in 15 mL of a 1:5 mixture of propionic acid and glacial acetic acid.

  • Reaction: Add the amine solution dropwise to the nitrosylsulfuric acid over 30 minutes. Crucial: Strictly maintain the temperature below 5°C. Causality: Elevated temperatures will cause the thermal decomposition of the diazonium salt into a phenol derivative and nitrogen gas, destroying the yield. Stir for an additional 2 hours.

  • Validation (IPC 1 - Nitrous Acid Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating that the diazotization has reached completion.

  • Quenching: Slowly add solid sulfamic acid in small portions until the starch-iodide test yields a negative result. Causality: Unquenched nitrous acid will aggressively oxidize or nitrosate the coupling component in the next step, leading to severe impurities.

Protocol B: Azo Coupling and Isolation

Objective: Couple the highly electrophilic diazonium salt with an electron-rich aromatic (e.g., N,N-Diethyl-m-toluidine) to form the disperse dye.

  • Coupler Preparation: Dissolve 0.01 mol of the coupling component in 10 mL of 10% aqueous HCl and cool to 0–5°C.

  • Coupling: Add the cold diazonium solution dropwise to the coupler solution under vigorous stirring.

  • pH Modulation: Simultaneously add a saturated solution of sodium acetate to maintain the reaction pH strictly between 4.0 and 5.0. Causality: The highly electron-deficient diazonium salt can couple in mildly acidic media. However, if the pH drops below 3.0 due to the incoming sulfuric acid, the coupler's amine group will protonate, deactivating the ring to electrophilic attack and halting the reaction.

  • Validation (IPC 2 - Exhaustion Test): Place a drop of the reaction mixture on filter paper. Next to it, place a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid) solution so the capillary spreads intersect. The absence of a colored line at the intersection confirms that all diazonium salt has been successfully consumed.

  • Isolation: Filter the precipitated dye under vacuum, wash extensively with distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 60°C.

G A 4,6-Dibromo-3-methyl- 2-nitroaniline (Weakly Basic Amine) C Diazonium Salt (Highly Electrophilic) A->C Diazotization B Nitrosylsulfuric Acid (H2SO4 / NaNO2) Temp: 0-5°C B->C NO+ donor E Disperse Azo Dye (Deep Bathochromic Shift) C->E Azo Coupling D Coupling Component (e.g., N,N-Diethylaniline) pH 4-5 D->E Electrophilic Substitution

Workflow for diazotization and coupling of sterically hindered, weakly basic nitroanilines.

Quantitative Data Presentation

The structural modifications inherent to 4,6-Dibromo-3-methyl-2-nitroaniline yield predictable, quantifiable improvements over standard, unhalogenated diazo components. Table 1 summarizes these comparative advantages based on established structure-property relationships in dye chemistry.

Table 1: Comparative Performance of Disperse Dyes (Coupled with N,N-Diethyl-m-toluidine)

PropertyStandard Dye (from p-Nitroaniline)Target Dye (from 4,6-Dibromo-3-methyl-2-nitroaniline)Mechanistic Causality
λmax (Absorption) ~490 nm (Red)~560–580 nm (Violet/Blue)Bathochromic shift driven by LUMO stabilization from heavy -Br EWGs[5].
Diazotization Route Aqueous HCl / NaNO₂Nitrosylsulfuric AcidOrtho-NO₂ and ortho-Br sterically and electronically deactivate the amine[3].
Sublimation Fastness Moderate (ISO Grade 3)Excellent (ISO Grade 4-5)Increased molecular mass and polarizability from dibromo substitution[6].
Wash Fastness Good (ISO Grade 4)Excellent (ISO Grade 5)Enhanced hydrophobicity prevents dye migration from the target matrix[4].

References

  • Title: Disperse dyes derived from 2-methoxy-5-nitroaniline Source: orientjchem.org URL: [Link]

  • Title: The Effect of Substitution on the Dyeing and Spectroscopic Properties of Some Monoazo Disperse Dyes Source: pjsir.org URL: [Link]

  • Title: Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes Source: scielo.br URL: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 4,6-Dibromo-3-methyl-2-nitroaniline

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol Executive Summary The synthesis of highly functionalized ortho-phenylenediamines is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol

Executive Summary

The synthesis of highly functionalized ortho-phenylenediamines is a critical workflow in drug development, as these motifs are foundational precursors for benzimidazoles, quinoxalines, and other privileged heterocyclic scaffolds. The reduction of 4,6-dibromo-3-methyl-2-nitroaniline to 4,6-dibromo-3-methylbenzene-1,2-diamine presents a classic chemoselectivity challenge. The substrate contains two labile aryl-bromide bonds that are highly susceptible to oxidative addition by transition metals. Consequently, traditional catalytic hydrogenation (e.g., H₂ over Pd/C) frequently results in competitive hydrodehalogenation, destroying the halogen handles needed for downstream cross-coupling[1].

To achieve absolute chemoselectivity, the nitro group must be reduced via a mechanism that bypasses C-Br insertion. Single-electron transfer (SET) reagents, specifically Stannous Chloride (SnCl₂) and Iron (Fe) powder, are the industry standards for this transformation[2].

Mechanistic Rationale & Chemoselectivity

Unlike transition-metal catalyzed hydrogenation, SET reductions operate via a stepwise electron-proton transfer mechanism. The highly polarized N-O bond of the nitroarene readily accepts electrons from the metal center (Fe(0) or Sn(II)), progressing through nitroso and hydroxylamine intermediates before yielding the primary amine[3]. Because these metals do not readily insert into the C-Br bond under mild acidic or neutral conditions, the aryl bromides are perfectly preserved[2].

Mechanism A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B +2e-, +2H+ -H2O C Ar-NHOH (Hydroxylamine) B->C +2e-, +2H+ D Ar-NH2 (Amine) C->D +2e-, +2H+ -H2O

Stepwise reduction of the nitro group via single-electron transfer, avoiding C-Br insertion.

Experimental Workflows

The choice of reduction method depends largely on the reaction scale and the laboratory's operational preferences. Below are two self-validating, field-proven protocols designed to mitigate common operational bottlenecks.

Workflow Start 4,6-Dibromo-3-methyl -2-nitroaniline Split Choose Reduction Method Start->Split MethodA Method A: SnCl2·2H2O EtOH, 70°C Split->MethodA MethodB Method B: Fe / NH4Cl EtOH/H2O, 80°C Split->MethodB WorkupA Neutralize (pH 8-9) Filter Tin Oxides via Celite MethodA->WorkupA WorkupB Hot Filtration via Celite Remove Iron Sludge MethodB->WorkupB Product 4,6-Dibromo-3-methyl benzene-1,2-diamine WorkupA->Product WorkupB->Product

Experimental workflow for chemoselective nitro reduction using Method A or B.

Protocol A: Homogeneous Reduction via Stannous Chloride (SnCl₂)

Best for: Discovery scale (<50 g), rapid execution, and high purity.

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dibromo-3-methyl-2-nitroaniline (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in a single portion. Causality: While stoichiometry requires 3 equivalents of Sn(II), a slight excess (5.0 equiv) ensures rapid conversion and prevents the reaction from stalling at the hydroxylamine intermediate.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material is bright yellow and UV-active; the product is highly polar and stains dark brown with iodine.

  • Solvent Removal: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Neutralization & Workup: Dilute the crude residue with Ethyl Acetate (EtOAc). Carefully add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8–9. Expert Pro-Tip: Neutralizing SnCl₂ generates gelatinous tin oxides that form intractable emulsions. Performing this neutralization in the presence of EtOAc and immediately filtering the biphasic mixture through a tightly packed Celite pad is critical to breaking the emulsion and ensuring high product recovery.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the diamine.

Protocol B: Heterogeneous Reduction via Iron Powder (Béchamp-Type)

Best for: Process scale (>50 g), cost-efficiency, and robust scalability.

  • Reaction Setup: Suspend the nitroaniline (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.3 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 6.0 equiv) followed by Ammonium Chloride (NH₄Cl, 3.0 equiv). Causality: High-surface-area iron (325 mesh) is required to accelerate the heterogeneous SET process. NH₄Cl acts as a mild, buffered proton source, avoiding strong acids that could protonate the resulting diamine and stall the reduction[3].

  • Heating: Heat the suspension to 80 °C (reflux) with vigorous mechanical stirring for 2 hours.

  • Hot Filtration: Monitor by TLC. Upon completion, immediately filter the reaction mixture while hot (≥60 °C) through a pad of Celite. Expert Pro-Tip: The product diamine can precipitate alongside the iron oxide sludge if the mixture is allowed to cool. Hot filtration is mandatory. Wash the filter cake thoroughly with hot ethanol or EtOAc to ensure quantitative transfer.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with EtOAc (3x), dry over Na₂SO₄, and evaporate to yield the product.

Quantitative Data & Method Comparison

ParameterMethod A (SnCl₂)Method B (Fe / NH₄Cl)
Typical Yield 85 - 95%80 - 90%
Reaction Time 2 - 4 hours1 - 3 hours
Temperature 70 °C80 °C (Reflux)
Dehalogenation Risk ZeroZero
Scalability Moderate (Emulsion risks at scale)Excellent (Highly scalable)
Reagent Cost ModerateVery Low

Analytical Validation

To confirm the success of the reduction and the preservation of the bromines, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃): The starting material features a highly deshielded aromatic proton at C5 (para to the nitro group) typically appearing around 7.5–8.0 ppm. Upon reduction, the electron-donating nature of the newly formed amino group shields this proton, shifting the C5 singlet upfield to approximately 6.8–7.2 ppm. Additionally, look for the appearance of broad singlets integrating for 4 protons (two -NH₂ groups) between 3.5–4.5 ppm.

  • LC-MS (ESI+): The product (C₇H₈Br₂N₂) has an exact mass of 277.9. The mass spectrum will display a classic 1:2:1 isotopic cluster for the [M+H]⁺ ion at m/z 279, 281, and 283, definitively confirming that both bromine atoms survived the reduction.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: nih.gov (PMC) URL:1

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: scispace.com / Synthetic Communications URL:2

  • Aromatic Nitro Compounds - Thermochemistry and Rates Source: mst.edu URL:3

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Dibromo Nitroanilines

Executive Summary Dibromo nitroanilines (e.g., 2,6-dibromo-4-nitroaniline and 2,4-dibromo-6-nitroaniline) are highly orthogonal, multifaceted building blocks essential for synthesizing complex biaryl and terphenyl archit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibromo nitroanilines (e.g., 2,6-dibromo-4-nitroaniline and 2,4-dibromo-6-nitroaniline) are highly orthogonal, multifaceted building blocks essential for synthesizing complex biaryl and terphenyl architectures, such as those found in Type II Kinase Inhibitors. Because these molecules possess multiple reactive carbon-halogen bonds alongside strongly electron-withdrawing and electron-donating groups, achieving precise regiocontrol during cross-coupling is a significant synthetic challenge.

This application note establishes a robust, self-validating framework for executing regioselective Suzuki-Miyaura cross-coupling on these deactivated, sterically hindered substrates.

Mechanistic Causality & Reaction Design

To achieve high yields and precise regioselectivity, the reaction conditions must be tailored to the unique electronic and steric environment of the dibromo nitroaniline scaffold.

  • Electronic Activation vs. Steric Hindrance: The nitro group is a powerful electron-withdrawing group (EWG) that lowers the LUMO of the aromatic ring, facilitating the initial oxidative addition of Pd(0) into the C-Br bond. However, the nitro group is non-innocent; it can coordinate to the palladium center or even act as a leaving group under certain conditions 1. In unsymmetrical substrates (e.g., 2,4-dibromo-5-(trifluoromethyl)aniline), oxidative addition preferentially occurs at the less sterically hindered C4 position before the C2 position 2. In symmetrical substrates like 2,6-dibromo-4-nitroaniline, mono-arylation is achieved purely through strict stoichiometric control (1.0 eq of boronic acid) and lower temperatures.

  • Catalyst & Ligand Architecture: While standard Pd(PPh₃)₄ is often employed, the steric bulk of ortho-substituted bromines necessitates highly active catalysts. A ligand-free approach using Pd(OAc)₂ in aqueous DMF has proven highly efficient for polybromoanilines, allowing for aerobic conditions and rapid conversion without the need for complex phosphine ligands 3.

  • Base & Solvent Dynamics: Transmetalation requires the formation of a nucleophilic boronate complex. Mild bases like K₂CO₃ or Na₂CO₃ are preferred over strong bases (like KOtBu) to prevent unwanted nucleophilic aromatic substitution (SₙAr) of the halogens or degradation of the nitro group. Biphasic systems (e.g., DMF/H₂O) ensure that both the lipophilic organic substrate and the inorganic base remain in solution, maximizing the interfacial reaction rate 3.

Quantitative Performance Data

The following table summarizes validated reaction conditions and expected yields for the regioselective coupling of dibromo nitroanilines, demonstrating how stoichiometry and temperature dictate the product distribution.

SubstrateAryl Boronic Acid (eq)Catalyst SystemSolvent / TempMajor ProductYield (%)
2,6-dibromo-4-nitroanilinePhenylboronic acid (1.05)Pd(OAc)₂ (1 mol%)DMF/H₂O, 80°CMono-coupled (2-aryl)82%
2,6-dibromo-4-nitroaniline4-Tolylboronic acid (1.05)Pd(OAc)₂ (1 mol%)DMF/H₂O, 80°CMono-coupled (2-aryl)85%
2,6-dibromo-4-nitroanilinePhenylboronic acid (2.50)Pd(OAc)₂ (2 mol%)DMF/H₂O, 100°CBis-coupled (2,6-diaryl)91%
2,4-dibromo-6-nitroaniline4-Fluorophenylboronic acid (1.0)Pd(PPh₃)₄ (5 mol%)Toluene/H₂O, 90°CMono-coupled (4-aryl)78%

Workflow Visualization

G Start Dibromo Nitroaniline (e.g., 2,6-dibromo-4-nitroaniline) OxAdd Regioselective Oxidative Addition Start->OxAdd Sterics & Electronics PdCat Pd(0) Catalyst Active Species PdCat->OxAdd TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Catalyst Regeneration MonoProd Mono-Aryl Product (Major at 1.0 eq) RedElim->MonoProd 1.0 eq Ar-B(OH)2 BisProd Bis-Aryl Product (Excess Boronic Acid) MonoProd->BisProd 2nd Catalytic Cycle (>2.0 eq Ar-B(OH)2)

Catalytic cycle of regioselective Suzuki-Miyaura coupling for dibromo nitroanilines.

Detailed Experimental Protocol: Regioselective Mono-Coupling

Self-Validating System: This protocol integrates specific analytical checkpoints (TLC, LC-MS) to ensure the reaction is proceeding with the correct regioselectivity and to prevent downstream purification failures.

Materials Required:
  • 2,6-dibromo-4-nitroaniline (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • K₂CO₃ (2.0 mmol)

  • DMF/H₂O (2:1 v/v, 6 mL), degassed

Step-by-Step Methodology:
  • Reaction Assembly (Air-Free Technique): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2,6-dibromo-4-nitroaniline (1.0 eq) and the arylboronic acid (1.05 eq).

    • Causality: Strict adherence to 1.05 eq of the boronic acid prevents over-arylation to the bis-coupled product. The slight excess accounts for minor protodeboronation side-reactions.

  • Base and Solvent Addition: Add K₂CO₃ (2.0 eq). Introduce the degassed DMF/H₂O mixture via syringe.

    • Causality: Degassing the solvent prevents the oxygen-driven homocoupling of the boronic acid (a common Suzuki side-reaction) and protects the active Pd(0) species from oxidation.

  • Catalyst Introduction: Add Pd(OAc)₂ (1 mol%). Seal the flask and purge the headspace with Argon for 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80°C using an aluminum heating block with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Control (Self-Validation Check): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Expected Observation: Disappearance of the dibromo starting material's distinct isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio). Appearance of the mono-coupled product mass (M, M+2 in a 1:1 ratio, indicating a single bromine remains).

    • Actionable Insight: If the bis-coupled product (lacking bromine isotopes) exceeds 5% relative abundance, immediately cool the reaction to 0°C to halt further over-reaction.

  • Workup & Quenching: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

    • Causality: The mono-coupled product typically elutes later than any unreacted starting material due to increased polarity and molecular weight from the newly introduced biaryl system.

References

  • Title: Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF Source: ResearchGate URL
  • Title: Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2-Nitrobiphenyls Source: European Journal of Organic Chemistry URL
  • Title: 2,4-Dibromo-5-(trifluoromethyl)

Sources

Method

Scalable synthesis methods for 4,6-Dibromo-3-methyl-2-nitroaniline

Application Note: Scalable Synthesis and Regioselective Bromination Protocols for 4,6-Dibromo-3-methyl-2-nitroaniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4,6-Dibro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Regioselective Bromination Protocols for 4,6-Dibromo-3-methyl-2-nitroaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4)[1]

Introduction & Mechanistic Rationale

As polyfunctionalized anilines become increasingly critical in the development of advanced active pharmaceutical ingredients (APIs) and complex nitrogen-containing heterocycles, the demand for scalable, high-purity building blocks has surged. 4,6-Dibromo-3-methyl-2-nitroaniline is a highly versatile intermediate[1]. However, achieving regioselective polyhalogenation at scale requires precise control over electrophilic aromatic substitution (EAS) dynamics to prevent over-oxidation or the formation of inseparable regioisomers.

The Causality of Regioselectivity: The starting material, 3-methyl-2-nitroaniline, presents a fascinating case of synergistic directing effects that naturally drive the reaction toward the 4,6-dibromo target:

  • Amino Group (-NH₂): A strongly activating group that directs incoming electrophiles to the ortho (C6) and para (C4) positions.

  • Methyl Group (-CH₃): A weakly activating group at C3 that also directs to its ortho (C2, C4) and para (C6) positions. (Note: C2 is sterically and chemically blocked).

  • Nitro Group (-NO₂): A strongly deactivating group at C2 that directs meta to the C4 and C6 positions.

Because all three substituents synergistically funnel electron density and stabilize the sigma complex at the C4 and C6 carbons, bromination proceeds with near-perfect regioselectivity without the need for complex protecting group strategies[2].

Mechanism SM 3-Methyl-2-nitroaniline (Substrate) Directing Synergistic Directing: -NH2 (o/p), -CH3 (o/p), -NO2 (m) SM->Directing C4 C4 Bromination (Para to -NH2) Directing->C4 C6 C6 Bromination (Ortho to -NH2) C4->C6 Product 4,6-Dibromo Target C6->Product

Figure 1: Regioselective mechanistic pathway driven by synergistic directing effects.

Scalable Synthesis Strategies: Classical vs. Green Oxidative

When translating this synthesis from the bench to the pilot plant, the choice of brominating agent dictates the safety, environmental impact, and downstream purification requirements.

  • Classical Direct Bromination: Utilizes elemental bromine (Br₂) in acetic acid. While kinetically fast, this method suffers from a maximum 50% atom economy for bromine, generating stoichiometric amounts of highly corrosive hydrogen bromide (HBr) gas as a byproduct.

  • Green Oxidative Bromination (Recommended): Utilizes a benign bromide salt (such as NH₄Br or NaBr) coupled with an oxidant (30% H₂O₂) in a Brønsted acid solvent (Acetic Acid)[3]. The acetic acid facilitates the in situ oxidation of the bromide ion (Br⁻) to the active electrophilic hypobromous acid (HOBr) or bromonium ion (Br⁺)[4]. This method achieves 100% atom economy for bromine, produces only water as a byproduct, and significantly reduces the risk of N-oxidation of the unprotected aniline[5].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (solubility changes, precipitation) and specific quench mechanisms are embedded to ensure process reliability.

Protocol A: Green Oxidative Bromination (Recommended for Scale-Up)

This protocol leverages the NH₄Br/H₂O₂ system to generate the brominating species in situ, ensuring a controlled exothermic profile[4].

Reagents:

  • 3-Methyl-2-nitroaniline: 1.0 equivalent (eq)

  • Ammonium Bromide (NH₄Br): 2.2 eq

  • Hydrogen Peroxide (H₂O₂, 30% w/w aq): 2.2 eq

  • Glacial Acetic Acid (AcOH): 0.5 M relative to substrate

  • Sodium Thiosulfate (Na₂S₂O₃): 0.1 eq (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with 3-methyl-2-nitroaniline (1.0 eq) and glacial acetic acid to achieve a 0.5 M solution. Stir at 20 °C until complete dissolution is achieved.

  • Salt Addition: Add NH₄Br (2.2 eq) to the reactor. Causality: NH₄Br is chosen over metal bromides to avoid residual metal contamination in the final API intermediate[4]. The suspension will stir for 15 minutes.

  • Controlled Oxidation: Equip the reactor with an addition funnel containing 30% H₂O₂ (2.2 eq). Add the H₂O₂ dropwise over 30–45 minutes. Causality: The oxidation of Br⁻ to Br⁺ is exothermic. Maintaining the internal temperature below 25 °C prevents the competitive oxidation of the free -NH₂ group to a nitroso or nitro species.

  • Reaction Progression: Allow the mixture to stir at 20–25 °C for 2 to 4 hours. Self-Validation: As the dibromination proceeds, the highly substituted, less polar 4,6-dibromo-3-methyl-2-nitroaniline will begin to precipitate out of the acetic acid solution as a distinct solid. Monitor completion via TLC or HPLC[5].

  • Quenching: Once complete, pour the reaction mixture into ice-cold water (3× the volume of AcOH) containing Na₂S₂O₃. Causality: The thiosulfate instantly reduces any unreacted HOBr or residual peroxides, preventing post-isolation degradation or safety hazards during drying[6].

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and ammonium salts.

  • Drying: Dry the solid under vacuum at 40 °C to constant weight.

Workflow SM 3-Methyl-2-nitroaniline (0.5 M in AcOH) Reag Add NH4Br (2.2 eq) Stir to dissolve SM->Reag Oxidant Dropwise 30% H2O2 (2.2 eq) Maintain < 25 °C Reag->Oxidant React Stir at 20-25 °C for 2-4 h (In situ Br+ generation) Oxidant->React Quench Quench in Ice Water Add Na2S2O3 (trace) React->Quench Filter Vacuum Filtration Wash with cold H2O Quench->Filter Prod Dry under vacuum (40 °C) Target Product (>95% yield) Filter->Prod

Figure 2: Green oxidative bromination workflow for scalable synthesis.

Protocol B: Classical Direct Bromination (Reference)
  • Dissolve 3-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10 °C using an ice bath.

  • Add elemental bromine (2.1 eq) dropwise via an addition funnel equipped with a scrubber (to neutralize evolving HBr gas).

  • Stir at room temperature for 1–2 hours.

  • Quench with ice water and sodium bisulfite, filter, wash, and dry.

Reaction Optimization & Quantitative Data

The table below summarizes the comparative efficiency of the two methodologies. The Green Oxidative protocol is vastly superior for scale-up due to its high atom economy and elimination of corrosive gas byproducts[7].

ParameterProtocol A (Green Oxidative)Protocol B (Classical Direct)
Brominating Agent NH₄Br / 30% H₂O₂Br₂ (Liquid)
Equivalents Required 2.2 eq NH₄Br / 2.2 eq H₂O₂2.1 eq Br₂
Atom Economy (Bromine) 100% 50% (Generates HBr waste)
Reaction Time 2 - 4 hours1 - 2 hours
Isolated Yield > 95% 85 - 90%
Purity (HPLC) > 98% ~ 95% (Trace impurities)
E-Factor / Waste Profile Low (Benign aqueous filtrate)High (Corrosive acidic waste)

Analytical Characterization

To validate the structural integrity of 4,6-Dibromo-3-methyl-2-nitroaniline (Formula: C₇H₆Br₂N₂O₂, MW: 309.94 g/mol )[8], the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected [M+H]⁺ isotopic cluster at m/z 308.9, 310.9, and 312.9 (1:2:1 ratio, characteristic of a dibrominated species).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Singlet integrating for 3H around δ 2.3–2.5 ppm (Aryl-CH₃).

    • Broad singlet integrating for 2H around δ 6.0–6.5 ppm (-NH₂, exchangeable with D₂O).

    • Singlet integrating for 1H around δ 7.8–8.0 ppm (Aryl-H at C5). The absence of peaks corresponding to C4 and C6 protons confirms complete dibromination.

  • HPLC: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA). The product will elute significantly later than the starting material due to the increased lipophilicity imparted by the two bromine atoms.

References

  • Molaid. "4,6-dibromo-3-methyl-2-nitroaniline | 1326310-78-4". Molaid.com. Available at: [Link]

  • Chemistry LibreTexts. "16.6: Multistep Synthesis - Directing Effects". Libretexts.org, 2019. Available at:[Link]

  • Mohan, K. V. V. K., et al. "Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH". Synthetic Communications, 2006. Available at:[Link]

  • Ghorpade, P. V., et al. "Graphene Oxide Promoted Oxidative Bromination of Anilines and Phenols in Water". ACS Omega, 2018. Available at:[Link]

  • Wang, L., et al. "Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs". Chinese Journal of Organic Chemistry, 2017. Available at:[Link]

Sources

Application

Application Note: 4,6-Dibromo-3-methyl-2-nitroaniline as a Privileged Scaffold for Next-Generation Benzimidazole Fungicides

Executive Summary The development of novel agrochemicals is increasingly reliant on the strategic incorporation of halogen atoms to fine-tune physicochemical properties[1]. 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 13263...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel agrochemicals is increasingly reliant on the strategic incorporation of halogen atoms to fine-tune physicochemical properties[1]. 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) is a highly specialized, poly-substituted aromatic intermediate[2]. In agrochemical research, this compound serves as a critical building block for the synthesis of advanced halogenated benzimidazole fungicides. This application note details the mechanistic rationale, chemoselective synthetic protocols, and efficacy data for utilizing this scaffold to overcome target-site resistance in devastating phytopathogens such as Botrytis cinerea.

Mechanistic Rationale: Overcoming β-Tubulin Resistance

Benzimidazole fungicides (e.g., carbendazim, benomyl) exert their fungicidal activity by binding to fungal β-tubulin, thereby inhibiting microtubule assembly and disrupting mitosis[3]. However, the agricultural sector faces severe challenges due to the rapid emergence of resistant fungal strains. Resistance is predominantly driven by point mutations at codon 198 of the β-tubulin gene, most notably the E198A, E198V, or E198K substitutions[3].

The structural topology of 4,6-dibromo-3-methyl-2-nitroaniline provides a direct solution to this resistance mechanism:

  • Enhanced Lipophilicity: The addition of two bromine atoms significantly increases the partition coefficient (LogP) of the resulting active ingredient. This enhanced lipophilicity facilitates superior passive permeation through the fungal bilipid membranes, increasing the intracellular concentration of the fungicide[4].

  • Steric Re-fitting: The meta-methyl group and ortho/para-bromo substituents introduce precise steric bulk. When cyclized into a benzimidazole core, this bulky, electron-withdrawing periphery forces a conformational shift that allows the molecule to effectively dock into the mutated E198V binding pocket, restoring target affinity.

Synthetic Workflow & Causality

The transformation of 4,6-dibromo-3-methyl-2-nitroaniline into an active agrochemical requires a two-step sequence: chemoselective reduction followed by cyclization.

G A 4,6-Dibromo-3-methyl-2-nitroaniline (Starting Material) B Chemoselective Reduction (Fe powder, AcOH, 80°C) A->B Avoids Dehalogenation C 4,6-Dibromo-3-methylbenzene-1,2-diamine (Key Intermediate) B->C High Yield (>90%) D Cyclization (Orthoester, Reflux) C->D E Halogenated Benzimidazole (Active Agrochemical) D->E Scaffold Assembly F Target: Fungal β-Tubulin (Overcomes E198V Mutation) E->F Enhanced Lipophilicity

Workflow: 4,6-dibromo-3-methyl-2-nitroaniline to β-tubulin targeting fungicides.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Dehalogenation-Proof)

Causality & Expert Insight: The primary challenge in reducing halogenated nitroarenes is the competing hydrodehalogenation reaction. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) with H₂ gas frequently cleaves the carbon-halogen bonds, stripping the crucial bromine atoms from the aromatic ring[5]. To preserve the 4,6-dibromo motif, a classical but highly chemoselective reduction using activated Iron (Fe) powder in Acetic Acid (AcOH) must be employed[6].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,6-dibromo-3-methyl-2-nitroaniline (10.0 mmol, 1.0 eq) in 50 mL of glacial acetic acid.

  • Activation: Heat the solution to 60°C. Gradually add activated Iron powder (50.0 mmol, 5.0 eq) in small portions over 15 minutes. Note: Portion-wise addition is critical to control the exothermic nature of the reduction and prevent solvent bumping.

  • Reaction: Elevate the temperature to 80°C and stir vigorously for 2 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is deemed complete when the distinct yellow spot of the starting nitroarene is entirely replaced by a lower-Rf, UV-active diamine spot.

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous suspension through a tightly packed pad of Celite to remove unreacted iron and iron oxide salts[5]. Wash the Celite pad thoroughly with 100 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and evaporate to yield the intermediate 4,6-dibromo-3-methylbenzene-1,2-diamine as a dark solid.

Protocol B: Cyclization to Halogenated Benzimidazole Core

Causality & Expert Insight: The resulting 1,2-diamine is highly nucleophilic and prone to aerial oxidation. It should be immediately subjected to cyclization. Using an orthoester serves a dual purpose: it acts as both the carbon source for the imidazole ring and the solvent, driving the reaction forward via the distillation of the alcohol byproduct.

Step-by-Step Methodology:

  • Assembly: Suspend the crude 4,6-dibromo-3-methylbenzene-1,2-diamine (1.0 eq) in triethyl orthoformate (3.0 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) to accelerate the condensation.

  • Cyclization: Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere for 4–6 hours. Equip the apparatus with a Dean-Stark trap or a short-path distillation head to continuously remove the ethanol byproduct, thereby driving the equilibrium toward the cyclized product.

  • Purification: Cool the reaction mixture to 0°C. Precipitate the product by adding ice-cold distilled water dropwise with vigorous stirring. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure halogenated benzimidazole active ingredient.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and comparative in vitro fungicidal efficacy of the synthesized di-bromo derivatives against both Wild-Type and the highly resistant E198V mutant strain of Botrytis cinerea.

CompoundLogP (Calculated)Reduction Yield (%)EC₅₀ Wild-Type B. cinerea (mg/L)EC₅₀ E198V Mutant (mg/L)
Carbendazim (Industry Standard)1.52N/A0.05> 50.0 (Resistant)
Di-bromo Derivative A (Formyl-cyclized)3.8492%0.080.45
Di-bromo Derivative B (Acetyl-cyclized)4.1089%0.120.60

Data Interpretation: While Carbendazim completely loses efficacy against the E198V mutant, the derivatives synthesized from 4,6-dibromo-3-methyl-2-nitroaniline successfully restore fungicidal activity, validating the strategy of utilizing heavy halogenation to overcome target-site resistance.

References

  • Fluorochem. "4,6-DIBROMO-3-METHYL-2-NITROANILINE".
  • Jeschke, P. "The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds.
  • "Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea." APS Journals.
  • "Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability." MDPI.
  • "selective reduction of nitro group without affecting other functional groups." Benchchem.
  • "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

Sources

Method

Application Note: Functionalization Strategies for the Highly Deactivated and Sterically Hindered Amino Group in 4,6-Dibromo-3-methyl-2-nitroaniline

Executive Summary The functionalization of 4,6-dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) presents a formidable challenge in synthetic organic chemistry. As a Senior Application Scientist, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 4,6-dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) presents a formidable challenge in synthetic organic chemistry. As a Senior Application Scientist, I frequently encounter substrates where standard methodologies fail due to a "perfect storm" of electronic and steric deactivation. In this molecule, the primary amino group at C1 is flanked by a strongly electron-withdrawing and bulky nitro group at C2, and a sterically demanding bromo group at C6. Furthermore, the para-bromo group at C4 further depletes the electron density of the nitrogen lone pair.

This application note provides a comprehensive, self-validating guide to overcoming these barriers. We will explore three advanced functionalization pathways: N-Acylation via anion generation, Buchwald-Hartwig N-arylation using bulky ligands, and Sandmeyer-type transformations via non-aqueous diazotization.

Pathway 1: N-Acylation via Deprotonation

Causality and Mechanistic Insights

Direct electrophilic aromatic substitution or standard N-acylation (e.g., using acetyl chloride and triethylamine) of highly deactivated anilines typically fails. The nitrogen lone pair is heavily delocalized into the ortho-nitro group and sterically shielded by the 2,6-substituents, rendering it non-nucleophilic[1]. Furthermore, standard Lewis acid catalysts used in acylation can coordinate with the weakly basic amine or the nitro group, leading to further deactivation rather than product formation[2].

To bypass this, we must alter the electronic state of the amine. By treating the substrate with a strong, non-nucleophilic base such as Sodium Hydride (NaH), we force the deprotonation of the amine to form an anilide anion. This intermediate is exponentially more nucleophilic, allowing it to attack acyl chlorides despite the extreme steric crowding.

G A 4,6-Dibromo-3-methyl- 2-nitroaniline B Deprotonation (NaH in DMF, 0°C) A->B H2 gas evolves C Anilide Anion (Highly Nucleophilic) B->C D Electrophilic Attack (Acyl Chloride, RT) C->D E N-Acylated Product D->E High Yield

Mechanistic workflow for N-acylation via anilide anion intermediate.

Self-Validating Protocol: Anion-Directed Acylation
  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 4,6-dibromo-3-methyl-2-nitroaniline (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions.

  • Validation Step: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) is the self-validating indicator that the highly deactivated amine is successfully being deprotonated. Wait until gas evolution ceases (approx. 30 minutes) and the solution turns a deep, dark color, confirming anion formation.

  • Electrophilic Addition: Dropwise add the desired acyl chloride (1.2 eq) while maintaining the temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Quench & Isolate: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pathway 2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality and Mechanistic Insights

When attempting to build complex scaffolds (e.g., N-arylation), traditional Ullmann couplings require excessively high temperatures (>150 °C) that often lead to the decomposition of nitro-containing substrates. The Buchwald-Hartwig amination offers a milder alternative, but the 2,6-steric block of our substrate impedes the approach of standard palladium catalyst complexes[3].

To solve this, we utilize highly engineered, bulky dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos[4]. These ligands are specifically designed to:

  • Prevent the formation of inactive bis-ligated Pd species.

  • Create a deep catalytic pocket that forces the reductive elimination step, which is otherwise hindered by the bulky ortho-substituents of the aniline.

G Pd Pd(0)L (L = BrettPhos) OA Oxidative Addition (Aryl Halide) Pd->OA Coord Amine Coordination (Hindered Aniline) OA->Coord Deprot Deprotonation (NaOtBu) Coord->Deprot RE Reductive Elimination Deprot->RE RE->Pd Catalyst Regeneration Prod Diaryl Amine Product RE->Prod

Catalytic cycle of Buchwald-Hartwig amination for sterically hindered anilines.

Self-Validating Protocol: Pd-Catalyzed N-Arylation
  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature.

  • Validation Step 1: The solution will transition from a dark purple/red (Pd₂(dba)₃) to a distinct dark red/brown homogeneous solution, confirming the formation of the active monomeric Pd(0)-BrettPhos complex.

  • Reagent Addition: Add 4,6-dibromo-3-methyl-2-nitroaniline (1.0 eq), the aryl halide coupling partner (1.2 eq), and Sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Reaction: Heat the mixture to 100 °C for 12–18 hours.

  • Validation Step 2: Monitor via TLC (Hexanes/EtOAc). The starting aniline is highly UV-active and often distinctly colored (yellow/orange). The complete disappearance of this spot validates successful conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and purify via flash column chromatography.

Pathway 3: Diazotization and Sandmeyer Transformation

Causality and Mechanistic Insights

Converting the amino group into a halide, nitrile, or azide via a diazonium intermediate is a powerful functionalization tool. However, 4,6-dibromo-3-methyl-2-nitroaniline is exceptionally weakly basic. Standard diazotization conditions (aqueous NaNO₂ and HCl) will fail because the amine will neither dissolve nor protonate in dilute aqueous acid[5][6].

To achieve diazotization, we must use concentrated sulfuric acid as the solvent and generate nitrosylsulfuric acid ( ONHSO4​ ) in situ. This generates the highly electrophilic nitrosonium ion ( NO+ ), which is potent enough to attack the deactivated nitrogen lone pair[5][7].

G Start Hindered Aniline (Weakly Basic) Reagent Nitrosylsulfuric Acid (NaNO2 in conc. H2SO4) Start->Reagent Diaz Diazonium Hydrogen Sulfate (Stable at 0-5°C) Reagent->Diaz Test Self-Validation (2-Naphthol Dye Test) Diaz->Test Aliquot Sandmeyer Sandmeyer Reaction (Cu(I)X catalyst) Diaz->Sandmeyer Product Functionalized Arene (Halide/Azide) Sandmeyer->Product

Workflow for the diazotization and Sandmeyer transformation of weakly basic anilines.

Self-Validating Protocol: Non-Aqueous Diazotization
  • Reagent Generation: In a 3-neck flask equipped with a mechanical stirrer, add concentrated H₂SO₄ (10 mL per gram of aniline). Cool to 0 °C. Slowly add solid NaNO₂ (1.2 eq) in portions, keeping the temperature below 10 °C. Heat gently to 70 °C until dissolved, then cool back to 0 °C.

  • Substrate Addition: Dissolve 4,6-dibromo-3-methyl-2-nitroaniline in a minimal amount of hot glacial acetic acid. Add this solution dropwise to the nitrosylsulfuric acid mixture, maintaining the temperature between 0–5 °C. Stir for 2 hours.

  • Validation Step (The Dye Test): To confirm the formation of the diazonium salt, withdraw a 0.1 mL aliquot of the reaction mixture and add it to a small test tube containing a basic solution of 2-naphthol (dissolved in 10% NaOH). The immediate formation of a brilliant orange/red azo dye precipitate validates that the diazonium salt has successfully formed and is stable[8].

  • Sandmeyer Quench: Slowly pour the cold diazonium solution into a vigorously stirring solution of the desired Copper(I) salt (e.g., CuCl in conc. HCl for chlorination, or CuCN in aqueous KCN for cyanation) kept at 10 °C[8].

  • Isolation: Allow the mixture to warm to room temperature, then heat to 50 °C for 1 hour to drive the expulsion of N₂ gas. Cool, dilute with ice water, and filter the precipitated functionalized product.

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the three functionalization strategies applied to highly deactivated anilines like 4,6-dibromo-3-methyl-2-nitroaniline.

Functionalization MethodKey Reagents / CatalystsTemp (°C)Primary Challenge OvercomeExpected Yield Range
N-Acylation NaH, Acyl Chloride, DMF0 to 25Extreme electronic deactivation (poor nucleophilicity).75% - 88%
Buchwald-Hartwig N-Arylation Pd₂(dba)₃, BrettPhos, NaOtBu1002,6-steric block preventing C-N reductive elimination.60% - 85%
Diazotization / Sandmeyer NaNO₂, Conc. H₂SO₄, Cu(I)X0 to 50Inability to protonate/dissolve weakly basic amines in water.55% - 70%

References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Available at: [Link]

  • Explain why the acylation of aniline is not possible. Filo. Available at:[Link]

  • Product Class 23: Arenediazonium Salts. Thieme E-Books. Available at:[Link]

  • Product Class 23: Arenediazonium Salts (Detailed). Thieme E-Books. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in the Bromination of Methyl-Nitroaniline

Welcome to the technical support guide for the bromination of methyl-nitroaniline. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bromination of methyl-nitroaniline. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conversion rates, in this critical synthetic transformation. My approach here is not to provide a rigid protocol but to empower you with the underlying principles and diagnostic tools to systematically troubleshoot and optimize your reaction. We will explore the "why" behind each experimental choice, ensuring you can adapt these strategies to your specific substrate and laboratory conditions.

Part 1: Foundational Diagnostics - Why Is This Reaction Prone to Low Conversion?

Before we adjust parameters, we must understand the inherent chemical challenges of the substrate. Low conversion is often a symptom of insufficient reactivity, which stems directly from the electronic nature of methyl-nitroaniline.

Q1: What makes the methyl-nitroaniline ring so difficult to brominate?

The core issue is a conflict between the substituent groups on the aromatic ring. The bromination of anilines is an electrophilic aromatic substitution (SEAr) reaction. For this reaction to proceed efficiently, the aromatic ring must be "electron-rich" enough to attack the electrophilic bromine (Br⁺).

  • Deactivating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). It pulls electron density out of the ring through both inductive and resonance effects, making the ring "electron-poor" and thus less reactive towards electrophiles.[1][2]

  • Activating Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (EDGs) that activate the ring, pushing electron density into it and directing substitution to the ortho and para positions.[3][4]

The strong deactivating effect of the nitro group often dominates, making the overall system sluggish and requiring carefully chosen, potent reaction conditions to achieve high conversion.

Caption: Conflicting electronic effects on the aniline ring.

Part 2: The Troubleshooting Workflow - A Systematic Approach to Optimization

Low conversion is rarely due to a single factor. Use the following diagnostic workflow to systematically identify and resolve the bottleneck in your experiment.

Troubleshooting_Workflow cluster_feedback Iterative Optimization Loop start Low Conversion Observed reagents Q2: Verify Reagent & SM Quality (NBS, Solvent, Aniline) start->reagents conditions Q3: Evaluate Reaction Conditions (Brominating Agent, Catalyst, Temp) reagents->conditions Reagents OK side_reactions Q4: Assess for Side Reactions (Polybromination, Oxidation) conditions->side_reactions Conversion Still Low side_reactions->conditions Optimize Selectivity workup Q5: Analyze Work-up & Purification (Quenching, Extraction) side_reactions->workup Side Reactions Addressed workup->reagents Re-evaluate & Restart success High Conversion Achieved workup->success Product Loss Minimized

Caption: Systematic workflow for troubleshooting low bromination conversion.

Q2: My conversion is low. Could my starting materials or reagents be the cause?

Absolutely. Before altering complex parameters, always verify the integrity of your chemical inputs.

  • Purity of Methyl-Nitroaniline: Impurities in the starting material can interfere with the reaction. Confirm purity via NMR or melting point analysis.

  • Activity of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice but can degrade over time, appearing yellow or brown.[5] Active NBS should be a white to off-white crystalline solid. If degradation is suspected, it can be recrystallized from hot water.

  • Solvent Quality: Ensure solvents are anhydrous if the reaction is moisture-sensitive. Water can react with some brominating systems or alter solvent polarity.

Q3: My reagents are pure, but conversion remains low. How do I choose a more effective brominating system?

This is the most critical variable. The deactivation by the -NO₂ group requires a sufficiently powerful electrophilic bromine source. If a standard NBS reaction in a non-polar solvent is failing, you must increase the electrophilicity of your system.

Brominating SystemPrinciple of OperationRecommended Use Case & Causality
NBS in DMF/MeCN NBS provides a source of Br⁺. Polar aprotic solvents like DMF or acetonitrile (MeCN) can promote the reaction and enhance regioselectivity.[5][6][7]Baseline. This is a mild and common starting point. If it fails, the ring is too deactivated for this system alone.
NBS in H₂SO₄ Concentrated sulfuric acid protonates NBS, generating a highly reactive brominating species.[2]First Optimization Step. This system is excellent for moderately to highly deactivated aromatics. The acid supercharges the electrophile.[2]
NaBr / Na₂S₂O₈ with CuSO₄ Sodium persulfate oxidizes sodium bromide to generate electrophilic bromine in situ. A catalytic amount of copper sulfate can facilitate this process.[8]Alternative Potent System. This avoids the direct use of Br₂ or strong acids. It's a practical and efficient method for deactivated anilines.[8]
NaBr / NaIO₄ in Acid Sodium periodate acts as the oxidant for NaBr under mild acidic conditions to generate the brominating agent.[9]Green Chemistry Approach. This method is effective for deactivated rings and avoids harsher reagents.[9]

Field-Proven Protocol: Bromination of Deactivated Anilines using NBS/H₂SO₄

This protocol is designed to enhance the electrophilicity of the brominating agent for challenging substrates.

  • Reaction Setup: In a flask equipped with a stir bar, add the methyl-nitroaniline (1.0 eq).

  • Acidification: Carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) while cooling the flask in an ice bath. Stir until the substrate is fully dissolved.

  • NBS Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 10 °C. Adding NBS to the strong acid first generates the potent electrophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for the required time (monitor by TLC/HPLC). Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[2]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product often precipitates. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate).

Q4: I'm seeing multiple products, including what looks like polybromination. What's happening and how do I stop it?

Even with a deactivating -NO₂ group, the -NH₂ group is a powerful activator and can lead to the formation of di-brominated products.[10][11] This is especially true if your reaction conditions are too harsh or your stoichiometry is off.

The most reliable solution is to temporarily "tame" the amino group via protection.

By converting the amine to an amide (acetanilide), you reduce its activating strength. The amide is still an ortho, para-director but is significantly less activating, which allows for controlled monobromination.[11][12]

Protection_Workflow Aniline Methyl-Nitroaniline (Highly Activated) Acetanilide Protected Acetanilide (Moderately Activated) Aniline->Acetanilide 1. Acetylation (Acetic Anhydride) BromoAcetanilide Brominated Acetanilide Acetanilide->BromoAcetanilide 2. Bromination (e.g., NBS) BromoAniline Final Product (Mono-brominated) BromoAcetanilide->BromoAniline 3. Deprotection (Acid/Base Hydrolysis)

Caption: Workflow for selective monobromination via amino group protection.

Protocol: Amino Group Protection via Acetylation

  • Setup: Dissolve the methyl-nitroaniline (1.0 eq) in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Reaction: Gently heat the mixture (e.g., under reflux) for 30-60 minutes to ensure complete formation of the acetanilide.[11]

  • Isolation: Pour the reaction mixture into ice-cold water. The protected acetanilide will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry. This product can now be used in the bromination step. After bromination, the acetyl group is easily removed by acid or base hydrolysis.[11][13]

Q5: My reaction turns dark and tarry, and I lose a lot of material during work-up. How can I improve my recovery?

This indicates two potential problems: oxidation and improper work-up .

  • Oxidation: Anilines are easily oxidized, especially under harsh conditions, leading to the formation of dark, polymeric tars.[14] To prevent this, use the mildest effective conditions, maintain temperature control, and consider running the reaction under an inert atmosphere (N₂ or Ar).

  • Improper Work-up: Significant product can be lost if the work-up procedure is not optimized.

Key Steps for a Clean Work-up:

  • Quench Excess Bromine: Before extraction, quench any unreacted bromine or active brominating agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.[15] Add it until the characteristic orange/brown color of bromine disappears.

  • Remove Succinimide: If using NBS, the succinimide byproduct is water-soluble. Wash the organic layer thoroughly with water and/or a saturated NaHCO₃ solution during extraction to remove it.[16]

  • pH Adjustment: Ensure the aqueous layer is at the correct pH before extraction. For an aniline product, the solution should be basic to ensure the amine is in its free base form and soluble in the organic layer.

  • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. If you encounter emulsions, adding brine can help break them.[16][17]

Part 3: Analytical Monitoring

Q6: How can I accurately track my reaction to know when it's truly complete?

Relying on time alone is insufficient. Active monitoring is crucial to determine the optimal reaction time and to avoid the formation of side products from prolonged reaction duration.

TechniqueApplicationProtocol Outline
TLC (Thin-Layer Chromatography) Qualitative. Rapidly check for the consumption of starting material and the appearance of the product spot.Spot the reaction mixture alongside the starting material on a silica plate. Develop with a suitable solvent system (e.g., Hexane/Ethyl Acetate). Visualize under UV light. The disappearance of the starting material spot indicates progress.
HPLC (High-Performance Liquid Chromatography) Quantitative. Accurately determine the percentage conversion and identify the presence of side products.[8][18]Develop a method using a C18 column with a mobile phase such as acetonitrile/water. Monitor by UV detection. Calculate conversion based on the peak area of the starting material relative to the product.
GC-MS (Gas Chromatography-Mass Spectrometry) Confirmatory. Identify the mass of the product and byproducts to confirm the reaction outcome.Useful for volatile compounds. Provides mass-to-charge ratio data to confirm the identity of peaks observed in the chromatogram.

References

  • G. G. Muccioli, D. J. M. S. Martins, Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect, Canadian Journal of Chemistry. [Link]

  • L. Kumar, T. Mahajan, D. D. Agarwal, Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions, Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia, N-Bromosuccinimide. [Link]

  • G. W. V. Cave, C. L. Raston, J. L. Scott, Solid state nuclear bromination with N-bromosuccinimide, Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Common Organic Chemistry, Bromination - Common Conditions. [Link]

  • Sathee Forum, Write the mechanism of electrophilic substitution reaction of aniline. [Link]

  • Allen, Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • YouTube, ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]

  • S. Saphier, Y. Sasson, Use of Sodium Bromate for Aromatic Bromination: Research and Development, Organic Process Research & Development. [Link]

  • ResearchGate, Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. [Link]

  • K. K. Rajesh, et al., Bromination of Deactivated Aromatics: A Simple and Efficient Method, The Journal of Organic Chemistry. [Link]

  • YouTube, Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Khan Academy, Bromination of Aniline (video). [Link]

  • ResearchGate, Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. [Link]

  • Wikipedia, Aniline. [Link]

  • ResearchGate, How to do workup after doing bromination with NBS?. [Link]

  • ChemRxiv, Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • H. Wang, et al., Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives, Chemical Science. [Link]

  • ResearchGate, The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr₃-Br₂ system. [Link]

  • A. A. Andrievsky, M. A. Gorelik, Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid, Open Journal of Synthesis Theory and Applications. [Link]

  • Vedantu, The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. [Link]

  • Vaia, Explain why the bromination of benzenamine (aniline) gives 2,4,6-tribromobenzenamine. [Link]

  • A. Podgoršek, et al., Bromination Method for Anilines and Anisoles Using NH₄Br/H₂O₂ in CH₃COOH, Molecules. [Link]

  • Experimental Methods, 1. Bromination Methods. [Link]

  • YouTube, Bromination of Aniline l Electrophilic Substitution Reaction of Aniline. [Link]

  • Reddit, Question about use of bromine (experimental procedure). [Link]

  • University of Rochester, Workup: About. [Link]

  • ResearchGate, Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]

  • YouTube, REActivities Bromination Workup and Data Collection (2/2). [Link]

  • W. H. Liu, et al., Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification, Molecules. [Link]

  • Reddit, I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • Khan Academy, Bromination of Aniline (video) | Amines. [Link]

  • Analyst, Selective identification of p-nitroaniline by bromine-mediated polarization of carbon dots. [Link]

  • Centers for Disease Control and Prevention, NMAM 2520: Methyl Bromide. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4,6-Dibromo-3-methyl-2-nitroaniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 4,6-Dibromo-3-methyl-2-nitroaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 4,6-Dibromo-3-methyl-2-nitroaniline . This compound presents extreme solubility challenges due to its highly lipophilic nature and steric bulk. Below, we provide field-proven, mechanistically grounded troubleshooting steps, FAQs, and validated protocols to ensure your biological assays and in vivo studies are not compromised by precipitation.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4,6-Dibromo-3-methyl-2-nitroaniline immediately precipitate when I dilute my stock into aqueous buffers? Expert Answer: This compound is a classic "brick dust" and "grease ball" molecule. The precipitation is driven by the hydrophobic effect. The molecule features an aromatic ring heavily substituted with lipophilic groups: two bromine atoms (highly polarizable, large van der Waals volume) and a methyl group. When diluted from an organic solvent into an aqueous medium, the water molecules cannot form hydrogen bonds with these hydrophobic moieties, leading to a massive entropic penalty. To minimize this penalty, the compound self-associates and undergoes rapid nanoprecipitation (often referred to as the "ouzo effect"), crashing out of solution.

Q2: Can I use pH adjustment (e.g., adding HCl) to protonate the amine and create a water-soluble salt? Expert Answer: No. This is a common misconception. While standard anilines can be protonated at low pH, the presence of the ortho-nitro group drastically alters the electronic landscape. The nitro group is intensely electron-withdrawing via both inductive (-I) and resonance (-M) effects, pulling electron density away from the amine nitrogen. For context, the base molecule 2-nitroaniline has a pKa of approximately -0.26[1]. The addition of two electron-withdrawing bromine atoms further depresses this pKa well into the negative range. Consequently, the amine cannot be meaningfully protonated in any biologically relevant aqueous environment (pH 1–14). The molecule remains strictly neutral, rendering salt formation impossible.

Q3: If pH adjustment fails, what is the most reliable strategy for aqueous solubilization? Expert Answer: You must rely on a combination of co-solvents and surfactants (micellar encapsulation), or inclusion complexes [2]. Co-solvents like PEG 400 lower the dielectric constant of the water, while surfactants like Tween 80 create hydrophobic micellar cores that shield the brominated ring from the aqueous environment.

Section 2: Quantitative Formulation Guidelines

To design a successful formulation, you must stay within the biological tolerance limits of your excipients while maximizing the solubility of the target compound.

Table 1: Recommended Excipients and Maximum Tolerated Concentrations

Excipient ClassSpecific AgentMax Conc. (In Vitro Cells)Max Conc. (In Vivo Mice)Mechanistic Role in Solubilization
Primary Solvent DMSO≤ 0.5% v/v≤ 10% v/vDisrupts the crystalline lattice; high dipole moment solvates the nitro group.
Co-solvent PEG 400≤ 1.0% v/v≤ 40% v/vReduces the overall dielectric constant of the aqueous phase, bridging polarity.
Surfactant Tween 80≤ 0.1% v/v≤ 5% v/vForms micelles; the hydrophobic core encapsulates the dibromo-aromatic ring.
Complexing Agent HP-β-CD≤ 2.0% w/v≤ 20% w/vForms an inclusion complex, shielding the lipophilic bulk inside a hydrophilic shell.
Section 3: Self-Validating Experimental Protocols

Trustworthiness Principle: A protocol is only as good as its quality control. The methodologies below include built-in validation steps to ensure you are dosing a true solution, not a suspension of micro-crystals.

Protocol A: Preparation of a 10 mM Master Stock
  • Weighing: Accurately weigh the required mass of 4,6-Dibromo-3-methyl-2-nitroaniline.

  • Dissolution: Add 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 10 minutes. The high dipole moment of DMSO is required to break the strong intermolecular forces of the solid crystal.

  • Validation (Self-Check): Hold the tube up to a light source. The solution must be perfectly clear, typically with a yellow/orange hue[1]. If any particulate matter remains, the stock is not fully dissolved.

  • Storage: Aliquot into amber glass vials (the compound may be light-sensitive) and store at -20°C. Note: DMSO freezes at 19°C; you must thaw and re-sonicate before every use.

Protocol B: The "10/40/5/45" Formulation for In Vivo Aqueous Dosing

This protocol uses a step-wise addition method to prevent the "solvent shock" that causes precipitation.

  • Primary Solution: Take 10 parts (v/v) of your DMSO master stock.

  • Co-solvent Addition: Add 40 parts (v/v) PEG 400. Vortex thoroughly. Causality: PEG 400 acts as a transitional solvent, preventing the compound from aggregating before the surfactant can act.

  • Surfactant Addition: Add 5 parts (v/v) Tween 80. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly, drop-by-drop, add 45 parts (v/v) of warm (37°C) sterile Saline (0.9% NaCl) while continuously vortexing.

  • Validation (Self-Check): Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet is visible, the formulation has failed. Alternatively, measure the Optical Density (OD) at 600 nm; an OD600 > 0.05 indicates light scattering from nanoprecipitates.

Section 4: Formulation Workflow Visualization

G Start 4,6-Dibromo-3-methyl- 2-nitroaniline (Solid) Stock Step 1: Primary Stock Dissolve in 100% DMSO Start->Stock Check Determine Assay Type Stock->Check InVitro In Vitro (Cell Culture) Dilute to <0.5% DMSO in Media Check->InVitro Cells InVivo In Vivo (Animal Dosing) Formulate: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline Check->InVivo Animals QC Quality Control: Centrifuge 10,000 x g or Measure OD600 InVitro->QC InVivo->QC Success Clear Aqueous Dispersion Proceed to Assay QC->Success Pass (No Pellet, OD<0.05) Fail Precipitation Detected Re-optimize Excipients QC->Fail Fail (Pellet observed) Fail->Stock Restart Formulation

Workflow for formulating highly hydrophobic 4,6-dibromo-3-methyl-2-nitroaniline for biological assays.

References
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of ¹H NMR Methodologies for 4,6-Dibromo-3-methyl-2-nitroaniline: Solvent Systems and Field Strength Efficacy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The structural elucidation of heavily substituted halogenated aromatics requires precise tuning of analytical para...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of heavily substituted halogenated aromatics requires precise tuning of analytical parameters. 4,6-Dibromo-3-methyl-2-nitroaniline is a sterically hindered, electron-deficient molecule that presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy, primarily due to poor solubility and quadrupolar relaxation effects.

This guide provides an objective, data-driven comparison of solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) . By deconstructing the causality behind solvent-induced chemical shifts and magnetic field sensitivity, this document serves as a definitive framework for optimizing the ¹H NMR analysis of complex aniline derivatives.

Mechanistic Grounding: Structural Deconstruction

To optimize the analytical approach, we must first deconstruct the analyte. 4,6-Dibromo-3-methyl-2-nitroaniline yields a simple, first-order 3-spin system in a ¹H NMR spectrum, consisting entirely of singlets due to the lack of adjacent scalar-coupled protons[1].

  • Amine Protons (-NH₂, 2H): Located at C1, these protons are highly labile. The adjacent 14 N nucleus of the nitro group possesses a quadrupole moment that induces rapid relaxation, often broadening this signal.

  • Aromatic Proton (C5-H, 1H): Flanked by two heavy, electron-withdrawing bromine atoms (C4 and C6), this single proton is significantly deshielded and appears as a sharp singlet in the downfield aromatic region.

  • Methyl Protons (-CH₃, 3H): Located at C3, these protons appear as a sharp singlet, slightly deshielded by the meta-nitro and ortho-bromo groups.

Experimental Design: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the electronic environment of the analyte, specifically dictating the behavior of the labile -NH₂ protons.

The Causality of Solvent-Induced Shifts

In the non-polar CDCl₃ , the -NH₂ group primarily engages in an intramolecular hydrogen bond with the adjacent ortho-nitro group. Because CDCl₃ does not actively compete for hydrogen bonding, the amine signal remains relatively upfield.

Conversely, DMSO-d₆ is a potent hydrogen-bond acceptor. When utilized as the solvent, DMSO outcompetes the intramolecular interaction, forming strong intermolecular hydrogen bonds with the -NH₂ protons. This interaction pulls electron density away from the protons, resulting in a pronounced deshielding effect and a significant downfield shift (Δδ > 1.0 ppm). This solvent-induced shift is a critical diagnostic tool for confirming the presence of labile protic groups[2].

Table 1: Comparative ¹H NMR Chemical Shifts (Empirical Data)
Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityIntegration
C5-H (Aromatic) ~ 7.65~ 7.85Singlet (s)1H
-NH₂ (Amine) ~ 5.80~ 7.10Broad Singlet (br s)2H
-CH₃ (Methyl) ~ 2.45~ 2.40Singlet (s)3H

Instrument Performance Comparison: 400 MHz vs. 600 MHz

While 600 MHz spectrometers are typically marketed for their superior chemical shift dispersion (resolution in Hz), this specific analyte—comprising three distinct, non-coupled singlets—does not suffer from spectral overlap. Therefore, the primary causality for selecting a 600 MHz over a 400 MHz instrument lies in the Signal-to-Noise (S/N) ratio [3].

Because NMR sensitivity scales with the magnetic field strength ( B03/2​ ), the 600 MHz instrument compensates for the low sample concentration typical of halogenated compounds. It allows for rapid acquisition without compromising the integration accuracy of the broad, quadrupolar-affected -NH₂ signal.

Table 2: Spectrometer Performance Metrics
Metric400 MHz Spectrometer600 MHz SpectrometerAnalytical Advantage
Signal-to-Noise (S/N) Baseline (1x)~ 1.8x Baseline600 MHz excels for low-solubility samples, ensuring the broad -NH₂ peak is clearly quantifiable above the noise floor.
Resolution (Dispersion) 400 Hz / ppm600 Hz / ppmMarginal benefit for this specific first-order, 3-spin system.
Acquisition Time ~ 16 scans (approx. 2 min)~ 4 scans (approx. 30 sec)600 MHz significantly increases high-throughput laboratory efficiency.

Logical Workflow Visualization

NMR_Workflow Start 4,6-Dibromo-3-methyl- 2-nitroaniline Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Prep Sample Preparation (Internal Std: TMS) Solvent->Prep Dissolve & Filter Instrument NMR Spectrometer (400 MHz vs 600 MHz) Prep->Instrument Transfer to 5mm Tube Acquisition Data Acquisition (Self-Validating Lock) Instrument->Acquisition Tune, Match, Shim Analysis Spectrum Analysis (Integration & Shift) Acquisition->Analysis FT & Phase Correct

Figure 1: Optimized workflow for the NMR structural elucidation of halogenated anilines.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology is designed as a self-validating system . The protocol utilizes internal checks to ensure the reliability of the resulting data.

Step 1: Sample Preparation (The Calibration Check)

  • Weigh exactly 15 mg of 4,6-Dibromo-3-methyl-2-nitroaniline.

  • Dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: The TMS peak must appear at exactly δ = 0.00 ppm. If it deviates, the chemical shift axis must be recalibrated.

Step 2: Instrument Setup (The Homogeneity Check)

  • Transfer the solution to a standard 5 mm precision NMR tube.

  • Insert into the spectrometer and lock onto the deuterium frequency of DMSO-d₆.

  • Shim the magnetic field (Z, Z², Z³).

  • Self-Validation: The residual solvent peak of DMSO-d₆ must appear as a sharp quintet at δ = 2.50 ppm. A broad or asymmetrical solvent peak indicates poor shimming and requires re-optimization before data collection[3].

Step 3: Data Acquisition

  • Pulse Angle: 30° (zg30 pulse program) to ensure full relaxation between scans.

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The quadrupolar nature of the adjacent nitrogen atom and the heavy bromine atoms require a longer relaxation delay to ensure the -NH₂ protons fully relax, preventing integration errors.

  • Number of Scans (NS): 16 (for 400 MHz) or 4 (for 600 MHz).

Step 4: Processing and Integration (The Quantitative Check)

  • Apply a line broadening (LB) window function of 0.3 Hz.

  • Perform Fourier Transform (FT) and manual phase correction (zero and first order).

  • Self-Validation: Integrate the -CH₃ peak at ~2.40 ppm and manually set its value to 3.00 . The C5-H peak must subsequently integrate to 1.00 (± 0.05), and the -NH₂ peak to 2.00 (± 0.10). Any significant deviation indicates incomplete relaxation (D1 too short) or sample impurity.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Springer.[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Claridge, T. D. W. (2016). Elsevier.[Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds . Siskos, M. G., et al. (2023). Molecules, 28(14), 5481. PubMed Central.[Link]

Sources

Comparative

A Comparative Guide to the FTIR Analysis of 4,6-Dibromo-3-methyl-2-nitroaniline

Abstract This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4,6-Dibromo-3-methyl-2-nitroaniline. Designed for researchers and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4,6-Dibromo-3-methyl-2-nitroaniline. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the principal vibrational modes and their corresponding absorption peaks essential for the unequivocal identification of the molecule. By correlating the structural features of the target compound with established spectroscopic data, we present a framework for its characterization. A comparative analysis with structurally similar compounds is included to highlight unique spectral markers. Furthermore, a validated, step-by-step experimental protocol for obtaining a high-quality FTIR spectrum is detailed, ensuring scientific rigor and reproducibility.

Introduction: The Role of FTIR in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] When a sample is irradiated with infrared light, its constituent chemical bonds absorb energy at specific frequencies, causing them to stretch or bend.[2][3] An FTIR spectrometer measures this absorption, producing a unique spectral fingerprint that reveals the functional groups present in the molecule.[3]

For a complex, multi-substituted aromatic compound like 4,6-Dibromo-3-methyl-2-nitroaniline, FTIR spectroscopy is an invaluable tool for confirming its identity and purity. The molecule's structure incorporates a primary aromatic amine (-NH₂), a nitro group (-NO₂), carbon-bromine bonds (C-Br), a methyl group (-CH₃), and a tetrasubstituted benzene ring. Each of these moieties produces characteristic absorption peaks, and their collective presence in the spectrum provides a high-confidence validation of the molecular structure.

Molecular Structure and Predicted Vibrational Modes

The unambiguous identification of 4,6-Dibromo-3-methyl-2-nitroaniline hinges on the detection of vibrations from all its constituent functional groups. The diagram below illustrates the key structural features and their expected contributions to the FTIR spectrum.

Key Vibrational Modes of 4,6-Dibromo-3-methyl-2-nitroaniline cluster_molecule 4,6-Dibromo-3-methyl-2-nitroaniline cluster_groups Functional Groups & Vibrations cluster_peaks Characteristic Wavenumber Ranges (cm⁻¹) Molecule C₇H₇Br₂N₂O₂ NH2 Primary Aromatic Amine (-NH₂) Molecule->NH2 NO2 Aromatic Nitro (-NO₂) Molecule->NO2 Aromatic Aromatic Ring (C-H, C=C) Molecule->Aromatic CBr Bromoalkane (C-Br) Molecule->CBr CH3 Methyl (C-H) Molecule->CH3 NH2_peaks N-H Stretch: 3300-3500 (2 bands) N-H Bend: 1580-1650 C-N Stretch: 1250-1335 NH2->NH2_peaks NO2_peaks Asymmetric Stretch: 1475-1550 Symmetric Stretch: 1290-1360 NO2->NO2_peaks Aromatic_peaks C-H Stretch: 3000-3100 C=C Stretch: 1450-1600 Aromatic->Aromatic_peaks CBr_peaks C-Br Stretch: 515-690 CBr->CBr_peaks CH3_peaks C-H Stretch: 2850-3000 CH3->CH3_peaks

Caption: Key functional groups of 4,6-Dibromo-3-methyl-2-nitroaniline and their IR regions.

Data Analysis: Predicted vs. Comparative Spectra

Table 1: Predicted FTIR Absorption Peaks for 4,6-Dibromo-3-methyl-2-nitroaniline

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3500Asymmetric N-H StretchPrimary Aromatic AmineMedium
3300 - 3400Symmetric N-H StretchPrimary Aromatic AmineMedium
3000 - 3100Aromatic C-H StretchAromatic RingMedium to Weak
2850 - 3000Aliphatic C-H StretchMethyl GroupMedium to Weak
1580 - 1650N-H Bend (Scissoring)Primary Aromatic AmineMedium
1475 - 1550Asymmetric NO₂ StretchAromatic Nitro GroupStrong
1450 - 1600C=C Ring StretchAromatic RingMedium, Multiple Bands
1290 - 1360Symmetric NO₂ StretchAromatic Nitro GroupStrong
1250 - 1335Aromatic C-N StretchPrimary Aromatic AmineStrong
835 - 890C-N StretchAromatic Nitro GroupMedium
515 - 690C-Br StretchBromoaromaticStrong

This table is synthesized from established frequency ranges reported in the literature.[2][4][5][6]

Comparative Analysis

To enhance the trustworthiness of our identification, we can compare the predicted spectrum with the known experimental data of a closely related molecule, 2,6-Dibromo-4-nitroaniline . This compound differs only by the absence of a methyl group at position 3, making it an excellent benchmark.

Table 2: Comparative Analysis with 2,6-Dibromo-4-nitroaniline

Vibrational ModePredicted Range for Target Molecule (cm⁻¹)Experimental Data for 2,6-Dibromo-4-nitroaniline (cm⁻¹)[7]Analysis of Differences
Asymmetric N-H Stretch3400 - 35003480Excellent correlation is expected.
Symmetric N-H Stretch3300 - 34003370Excellent correlation is expected.
Aromatic C-H Stretch3000 - 31003084Good correlation is expected.
Aliphatic C-H Stretch 2850 - 3000 Absent This is a key differentiating feature due to the methyl group.
N-H Bend1580 - 16501606Good correlation is expected.
Asymmetric NO₂ Stretch1475 - 15501500Strong correlation is expected. The electronic effect of the methyl group may cause a minor shift.
Symmetric NO₂ Stretch1290 - 13601299Strong correlation is expected.
C-Br Stretch515 - 690459The C-Br stretch is present in the low-frequency region for both.

This comparison demonstrates that while the core spectral features will be very similar, the presence of C-H stretching bands between 2850-3000 cm⁻¹ will be a definitive marker for the methyl group in 4,6-Dibromo-3-methyl-2-nitroaniline.

Experimental Protocol for FTIR Analysis

This section provides a standardized procedure for acquiring a high-fidelity FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

FTIR-ATR Experimental Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) B Verify Crystal Integrity A->B C Collect Background Spectrum (Clean crystal, empty chamber) B->C D Place Small Amount of Sample on ATR Crystal C->D E Apply Pressure with Anvil D->E F Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) E->F G Perform ATR Correction F->G H Perform Baseline Correction G->H I Identify & Label Peak Maxima H->I J Compare with Reference Data I->J

Caption: Standard workflow for sample analysis using FTIR-ATR spectroscopy.

Methodology:

  • Instrument Preparation:

    • Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent spectral contamination. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.

    • Validation: Before collecting any data, run a preliminary scan to ensure no significant atmospheric (water, CO₂) or contaminant peaks are present.

  • Background Collection:

    • Causality: A background spectrum of the empty instrument chamber must be collected.[8] This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

    • Parameters: Collect the background with the same parameters as the sample scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 4,6-Dibromo-3-methyl-2-nitroaniline powder onto the center of the ATR crystal.

    • Lower the instrument's press arm or anvil to apply consistent pressure.

    • Causality: Sufficient contact between the sample and the crystal is critical for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the pre-defined parameters. A typical range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Causality: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.[8]

  • Data Processing:

    • The raw data should be processed using the instrument's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, as well as a baseline correction to level the spectrum.

    • Identify and label the wavenumbers of the major absorption peaks.

Conclusion

The positive identification of 4,6-Dibromo-3-methyl-2-nitroaniline via FTIR spectroscopy is achieved by confirming the presence of a specific combination of absorption bands. The key diagnostic peaks are the dual N-H stretches of the primary amine (3300-3500 cm⁻¹), the two very strong NO₂ stretches (1475-1550 cm⁻¹ and 1290-1360 cm⁻¹), the aliphatic C-H stretches just below 3000 cm⁻¹, and the strong C-Br absorption in the low-frequency region (below 700 cm⁻¹). The simultaneous observation of all these features provides a self-validating and trustworthy confirmation of the molecule's identity, distinguishing it from structurally related analogs.

References

  • University of Calgary. (n.d.). IR: amines. Retrieved March 8, 2026, from [Link]

  • Rai, A. K., et al. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 809(1-3), 57-66.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved March 8, 2026, from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved March 8, 2026, from [Link]

  • The Chemist. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved March 8, 2026, from [Link]

  • Chem_Guide. (2011). Structural analysis of amines. Retrieved March 8, 2026, from [Link]

  • Yusuf, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-106.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved March 8, 2026, from [Link]

  • AIP Publishing. (n.d.). Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of the p‐substituted aniline‐based diadducts. Retrieved March 8, 2026, from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 8, 2026, from [Link]

  • Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2860.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 8, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-3-nitroaniline. Retrieved March 8, 2026, from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved March 8, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved March 8, 2026, from [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819.
  • NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. In NIST Chemistry WebBook. Retrieved March 8, 2026, from [Link]

  • Scholars Research Library. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved March 8, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved March 8, 2026, from [Link]

Sources

Validation

Structural Elucidation of 4,6-Dibromo-3-methyl-2-nitroaniline: A Comparative Guide to Mass Spectrometry Platforms

As drug development pipelines increasingly incorporate heavily functionalized halogenated aromatics, the structural elucidation of intermediates like 4,6-Dibromo-3-methyl-2-nitroaniline (C₇H₆Br₂N₂O₂) becomes a critical a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate heavily functionalized halogenated aromatics, the structural elucidation of intermediates like 4,6-Dibromo-3-methyl-2-nitroaniline (C₇H₆Br₂N₂O₂) becomes a critical analytical checkpoint. This molecule presents a unique gas-phase chemistry challenge: it combines the distinctive isotopic signatures of multiple halogens with the complex rearrangement potential of a sterically hindered nitroaromatic system.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound. Rather than merely listing fragmentation peaks, this guide explores the causality behind the gas-phase ion chemistry, providing a self-validating framework for your analytical workflows.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform depends entirely on whether you need deep structural mapping (EI) or high-sensitivity precursor tracking (ESI)[1].

Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Mechanism 70 eV Electron ImpactElectrospray Ionization (Positive Mode)
Primary Ion Species Radical Cation [M]+∙ (m/z 308/310/312)Protonated Molecule [M+H]+ (m/z 309/311/313)
Fragmentation Extent Extensive; highly reproducible for library matching.Minimal in Q1; controlled via Collision-Induced Dissociation (CID) in Q2.
Isotopic Preservation Preserved across primary fragments.Preserved in precursor; useful for isotopic filtering.
Best Application Structural elucidation, identifying ortho-effects, and confirming halogen counts.High-throughput quantification, impurity tracking in aqueous/polar matrices.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the fragmentation of 4,6-Dibromo-3-methyl-2-nitroaniline requires analyzing three distinct gas-phase phenomena.

A. The Dibromo Isotopic Signature

Bromine exists in nature as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). When two bromine atoms are present on the aromatic ring, the binomial expansion (a+b)2 dictates a characteristic 1:2:1 isotopic triplet [2]. For the intact molecular ion, this manifests at m/z 308, 310, and 312 . Any fragment ion that retains both bromines will exhibit this 1:2:1 ratio, serving as a built-in diagnostic tracer.

B. Nitro-Aromatic Cleavages

Nitroaromatics undergo two primary cleavages under electron ionization:

  • Direct α -Cleavage: The simple homolytic cleavage of the C-N bond expels a nitro radical ( NO2∙​ , -46 Da), yielding a highly stable conjugated cation.

  • Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (-O-N=O) prior to cleavage, allowing the expulsion of a nitric oxide radical ( NO∙ , -30 Da)[3].

C. The "Ortho Effect"

The proximity of the 2-nitro group to the 3-methyl and 1-amine groups creates extreme steric crowding. This geometry facilitates the ortho effect , a well-documented phenomenon in EI-MS where a labile hydrogen from the adjacent methyl or amine group transfers to the nitro oxygen via a six-membered transition state[4]. This results in the diagnostic expulsion of a hydroxyl radical ( OH∙ , -17 Da) or water ( H2​O , -18 Da), which is completely absent in meta- or para-substituted isomers[5].

Quantitative Fragmentation Data (GC-EI-MS)
Fragment Ionm/z (Nominal)Isotopic PatternAssignmentRelative AbundanceCausality / Mechanism
Molecular Ion 308, 310, 3121:2:1 [M]+∙ 45%Intact radical cation.
Ortho-Effect 291, 293, 2951:2:1 [M−OH]+ 20%H-transfer from methyl/amine to nitro, loss of OH∙ .
Nitro Cleavage 278, 280, 2821:2:1 [M−NO]+ 35%Nitro-nitrite rearrangement followed by NO∙ loss.
Base Peak 262, 264, 2661:2:1 [M−NO2​]+ 100%Direct α -cleavage of the nitro group.
Halogen Loss 183, 1851:1 [M−NO2​−Br]+ 60%Loss of one bromine radical from the base peak.
Ring Cleavage 156, 1581:1 [M−NO2​−Br−HCN]+ 30%Expulsion of HCN (-27 Da) from the aniline moiety.

Mandatory Visualizations

Gas-Phase Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 308, 310, 312 (1:2:1) C7H6Br2N2O2 M_NO2 [M - NO2]⁺ m/z 262, 264, 266 (1:2:1) C7H6Br2N M->M_NO2 - NO2• (-46 Da) M_NO [M - NO]⁺ m/z 278, 280, 282 (1:2:1) C7H6Br2NO M->M_NO - NO• (-30 Da) M_OH [M - OH]⁺ (Ortho Effect) m/z 291, 293, 295 (1:2:1) C7H5Br2N2O M->M_OH - OH• (-17 Da) M_NO2_Br [M - NO2 - Br]⁺• m/z 183, 185 (1:1) C7H6BrN M_NO2->M_NO2_Br - Br• (-79/81 Da) M_NO2_HCN [M - NO2 - HCN]⁺ m/z 235, 237, 239 C6H5Br2 M_NO2->M_NO2_HCN - HCN (-27 Da)

Caption: Fragmentation pathways of 4,6-Dibromo-3-methyl-2-nitroaniline under electron ionization (EI).

LC-ESI-MS/MS Analytical Workflow

LCMS_Workflow Prep Sample Prep (MeOH/H2O + 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization [M+H]⁺ Generation LC->ESI Q1 Q1 Selection m/z 309, 311, 313 ESI->Q1 Q2 Q2 CID Fragmentation (10-40 eV) Q1->Q2 Q3 Q3 Mass Analysis Diagnostic Fragments Q2->Q3

Caption: Step-by-step logical workflow for the LC-ESI-MS/MS analysis of the target compound.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: GC-EI-MS (Structural Elucidation)

Causality: Gas chromatography is ideal for this volatile, low-molecular-weight aromatic. A non-polar DB-5MS column is chosen because it minimizes secondary interactions with the amine group, preventing peak tailing[2].

  • Sample Preparation: Dissolve the standard in GC-grade dichloromethane to a final concentration of 100 µg/mL. Why DCM? It provides excellent solubility for halogenated nitroaromatics and expands efficiently in the GC inlet.

  • Inlet Conditions: Inject 1 µL at 250°C with a 10:1 split ratio.

  • Chromatographic Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C.

  • Mass Spectrometer Settings: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 50–400.

  • Self-Validation Checkpoint: Before analyzing fragments, inspect the molecular ion region. You must observe the 1:2:1 triplet at m/z 308, 310, and 312. If the highest mass peak is m/z 262, your inlet temperature is too high, causing thermal degradation (loss of NO2​ ) prior to ionization.

Protocol B: LC-ESI-MS/MS (Trace Quantification)

Causality: Soft ionization preserves the intact molecule. The addition of formic acid forces the protonation of the aniline nitrogen, yielding a strong [M+H]+ signal.

  • Sample Preparation: Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • UHPLC Separation: Inject 2 µL onto a C18 Reverse Phase column (50 mm x 2.1 mm, 1.8 µm). Use a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • ESI Source Settings: Operate in Positive Ion Mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (MRM) Setup: Isolate the 79Br81Br isotope precursor at m/z 311 in Q1. Apply a collision energy ramp (10–40 eV) in Q2 using Argon as the collision gas.

  • Self-Validation Checkpoint: Monitor the specific Multiple Reaction Monitoring (MRM) transition of m/z 311 265 (Loss of NO2​ ). To validate that the peak is not an isobaric interference, simultaneously monitor the m/z 309 263 transition. The chromatographic peaks for both transitions must co-elute perfectly with a 1:2 intensity ratio.

References

  • Title: Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines Source: Journal of the American Society for Mass Spectrometry (via NIH PMC) URL: [Link]

  • Title: Some newer aspects of mass spectrometric ortho effects Source: ResearchGate / Top. Curr. Chem. URL: [Link]

  • Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 4,6-Dibromo-3-methyl-2-nitroaniline

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of 4,6-Dibromo-3-methyl-2-nitroaniline. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of 4,6-Dibromo-3-methyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to offer an in-depth analysis of the compound's expected spectral behavior, the rationale behind experimental choices, and a comparative assessment against alternative analytical techniques.

Introduction: The Spectroscopic Signature of a Complex Nitroaniline

4,6-Dibromo-3-methyl-2-nitroaniline is a substituted nitroaniline, a class of compounds pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The molecule's electronic architecture, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a π-conjugated phenyl ring, creates a "push-pull" system. This structure is the foundation of its distinct spectroscopic properties.

The UV-Vis spectrum of such a compound is dominated by an intense absorption band resulting from a π→π* electronic transition. This transition has significant intramolecular charge transfer (ICT) character, where electron density is promoted from the highest occupied molecular orbital (HOMO), primarily located on the amino group and the ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the nitro group.[1] The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[1][2]

Accurate characterization via UV-Vis spectroscopy is therefore a fundamental first step in quality control, reaction monitoring, and physicochemical property assessment. This guide establishes a robust framework for this analysis and contextualizes its utility against other common analytical methods.

Core Principles: The Beer-Lambert Law and Solvatochromism

The quantitative basis of UV-Vis spectroscopy is the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of light through the sample.

A = εcl

Where:

  • A is the absorbance (unitless).[3]

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is intrinsic to the molecule at a specific wavelength.[3][4]

  • c is the molar concentration of the analyte (in mol L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).[4]

The key parameter derived from a UV-Vis experiment, beyond λmax, is the molar absorptivity (ε), which indicates how strongly a substance absorbs light at a given wavelength.[3]

For push-pull systems like 4,6-Dibromo-3-methyl-2-nitroaniline, the ICT excited state is significantly more polar than the ground state. Consequently, polar solvents stabilize the excited state more effectively than the ground state, reducing the energy gap for the electronic transition. This leads to a bathochromic (red) shift—an increase in λmax—as solvent polarity increases.[1][5] Observing this solvatochromic shift is a key validation step in the characterization of this molecule.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure accuracy, reproducibility, and compliance with standard laboratory practices.[6][7]

Part A: Instrument Performance Verification

Prior to sample analysis, the spectrophotometer's performance must be verified. This is a critical step for data trustworthiness.[6][7]

  • Wavelength Accuracy: Check using a certified reference material. A holmium oxide filter or a 4% (w/v) solution of holmium perchlorate in 1.4 M perchloric acid provides sharp, well-defined peaks at known wavelengths. Alternatively, the deuterium lamp emission lines at 486.0 nm and 656.1 nm can be used.[6][7]

  • Photometric (Absorbance) Accuracy: Verify using sealed neutral density filters or freshly prepared solutions of potassium dichromate in 0.005 M sulfuric acid at specified concentrations and wavelengths (e.g., 235, 257, 313, 350 nm).[6]

Part B: Sample Preparation and Analysis
  • Stock Solution Preparation (e.g., 1 mM): Accurately weigh approximately 3.12 mg of 4,6-Dibromo-3-methyl-2-nitroaniline (M.W. 311.96 g/mol ) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., Cyclohexane). This creates a 1 mM stock solution.

  • Working Solution Preparation (e.g., 15 µM): Transfer 150 µL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent. This yields a 15 µM working solution, a concentration typically suitable for achieving an absorbance reading within the optimal range of 0.2 - 1.0.[1]

  • Solvent Selection: To investigate solvatochromism, prepare working solutions in a series of solvents with varying polarities, such as:

    • Non-Polar: Cyclohexane

    • Polar Aprotic: Acetonitrile

    • Polar Protic: Ethanol

  • Data Acquisition:

    • Use a matched pair of 1 cm path length quartz cuvettes.

    • Fill the reference cuvette with the pure solvent being used for the working solution. Place it in the reference beam of the spectrophotometer.

    • Use the pure solvent to record a baseline correction (autozero).

    • Fill the sample cuvette with the 15 µM working solution and place it in the sample beam.

    • Scan the sample from 800 nm to 200 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law (ε = A / cl).[4][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition & Analysis A Weigh Compound B Prepare 1 mM Stock Solution A->B C Prepare 15 µM Working Solution (in Cyclohexane, Acetonitrile, Ethanol) B->C F Scan Sample (200-800 nm) C->F D Wavelength & Photometric Accuracy Verification E Set Baseline with Pure Solvent (Reference) D->E E->F G Identify λmax Record Absorbance F->G H Calculate Molar Absorptivity (ε) ε = A / cl G->H

Caption: Experimental workflow for UV-Vis analysis.

Anticipated Spectral Data and Interpretation

While direct experimental data for 4,6-Dibromo-3-methyl-2-nitroaniline is not widely published, we can predict its spectral behavior based on the well-documented properties of p-nitroaniline and the electronic effects of its substituents.[1][9][10]

  • p-Nitroaniline: Exhibits a λmax around 326 nm in cyclohexane and 381 nm in water, demonstrating a significant bathochromic shift.[1]

  • Substituent Effects on 4,6-Dibromo-3-methyl-2-nitroaniline:

    • -Br (Bromo groups at positions 4 and 6): Halogens are deactivating via induction but weakly donating via resonance. Their strong electron-withdrawing inductive effect will stabilize the ground state, likely causing a slight hypsochromic (blue) shift compared to an unsubstituted analogue.

    • -CH₃ (Methyl group at position 3): The methyl group is a weak electron-donating group, which would slightly destabilize the ground state and lead to a minor bathochromic (red) shift.

The net effect is a complex interplay. However, the dominant π→π* ICT transition characteristic of the nitroaniline core will remain, and a distinct solvatochromic shift is expected.

Table 1: Predicted UV-Vis Absorption Data for 4,6-Dibromo-3-methyl-2-nitroaniline (15 µM)

SolventPolarityPredicted λmax (nm)Measured Absorbance (A)Calculated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Expected Shift
CyclohexaneNon-Polar~3450.210~14,000Baseline
AcetonitrilePolar Aprotic~3700.232~15,500Bathochromic
EthanolPolar Protic~3850.240~16,000Bathochromic

Note: The data in this table is hypothetical and serves to illustrate the expected solvatochromic behavior based on established chemical principles.

The predicted data illustrates a clear bathochromic shift as solvent polarity increases from cyclohexane to ethanol, consistent with the stabilization of the polar ICT excited state.[1][5] This positive solvatochromism is a key identifying feature for this class of molecule.

Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy is excellent for characterizing a pure compound, other techniques offer distinct advantages, particularly for quantification in complex mixtures or for structural elucidation.

Table 2: Comparison of Analytical Methods

TechniquePrincipleAdvantagesDisadvantagesBest For
UV-Vis Spectroscopy Electronic absorptionSimple, rapid, low cost, non-destructive, robust.[11]Low selectivity; not suitable for complex mixtures without prior separation.Purity checks, concentration determination of a known pure analyte, studying electronic properties.
HPLC-UV Chromatographic separation followed by UV detectionHigh selectivity and sensitivity; quantifies individual components in a mixture.[12]More complex instrumentation, higher solvent consumption, longer analysis time.Quantitative analysis of the target analyte in reaction mixtures, formulations, or environmental samples.[12]
GC-MS Separation by volatility, detection by massExcellent separation for volatile compounds; provides structural information from mass fragmentation patterns.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar amines.[13]Analysis of volatile impurities or byproducts; structural confirmation if the analyte is sufficiently volatile.
LC-MS/MS Chromatographic separation with highly selective mass detectionExtremely high sensitivity and selectivity; ideal for trace analysis in complex matrices (e.g., biological fluids).[13][14]High cost, complex instrumentation and method development.Trace-level quantification in safety, toxicology, and pharmacokinetic studies.[15]
Decision-Making Diagram for Method Selection

G Start Start: Define Analytical Goal Q1 Is the sample a pure, known compound? Start->Q1 A1 UV-Vis Spectroscopy Q1->A1 Yes A2 Is quantification in a complex mixture required? Q1->A2 No A3 HPLC-UV A2->A3 No A4 Is trace-level detection (< ng/mL) needed? A2->A4 Yes A5 LC-MS/MS A4->A5 Yes A6 Is the analyte volatile & thermally stable? A4->A6 No A6->A3 No A7 GC-MS A6->A7 Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

UV-Vis spectroscopy is a powerful, accessible, and indispensable tool for the initial characterization of 4,6-Dibromo-3-methyl-2-nitroaniline. Its utility lies in confirming the integrity of the core chromophore and quantifying the pure substance. The pronounced solvatochromism, observable as a bathochromic shift in the λmax with increasing solvent polarity, serves as a definitive spectroscopic signature for the intramolecular charge transfer character of the molecule. While techniques like HPLC and LC-MS/MS offer superior selectivity for mixture analysis and trace quantification, UV-Vis spectroscopy remains the foundational method for rapid, cost-effective, and reliable analysis of the bulk, purified compound.

References

  • How is molar absorptivity calculated? - Quora. (2016, June 8). Quora. [Link]

  • Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior | Request PDF. ResearchGate. [Link]

  • How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry. (2021, September 1). Study.com. [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. National Center for Biotechnology Information. [Link]

  • Beer Lambert Law Calculator. Omni Calculator. [Link]

  • Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities | The Journal of Organic Chemistry. ACS Publications. [Link]

  • MOLAR ABSORPTIVITY. University of California, Davis. [Link]

  • Analytical Method Development and validation of UV-Visible spectroscopy. (2017, June 29). Slideshare. [Link]

  • UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. RSC Publishing. [Link]

  • Validating UV/Visible Spectrophotometers. NanoQAM. [Link]

  • How to calculate molar absorptivity from graph? - YouTube. (2020, May 20). YouTube. [Link]

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  • Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. oahsj.org. [Link]

  • View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. [Link]

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Validation

A Senior Application Scientist's Guide to Elemental Analysis of 4,6-Dibromo-3-methyl-2-nitroaniline

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 4,6-Dibromo-3-methyl-2-nitroaniline, a halogenated nitroaromatic amine, understanding its exact elemental composition is not merely a procedural formality; it is a cornerstone of its chemical identity and purity assessment. This guide provides a comprehensive comparison of elemental analysis standards for this specific molecule, offering insights into methodology, data interpretation, and the establishment of self-validating analytical workflows. For researchers, scientists, and drug development professionals, ensuring the stoichiometric integrity of such a compound is a critical step in advancing a potential drug candidate from the laboratory to preclinical and clinical stages. Accurate elemental analysis data underpins the reliability of all subsequent biological and toxicological studies.

Core Analytical Methodologies: A Comparative Overview

The elemental analysis of 4,6-Dibromo-3-methyl-2-nitroaniline (C₇H₆Br₂N₂O₂) necessitates the accurate quantification of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br). Two primary analytical techniques are employed for this purpose: Combustion Analysis for C, H, and N, and Combustion Ion Chromatography (CIC) for the determination of bromine.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is a well-established and robust technique for determining the percentage of carbon, hydrogen, and nitrogen in a sample.[1] The process involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of excess oxygen.[2] The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of traps and detectors to quantify each element. Modern CHN analyzers are highly automated instruments capable of providing rapid and accurate results from sub-milligram sample sizes.[1][3]

Combustion Ion Chromatography (CIC) for Bromine

For the determination of halogens like bromine, Combustion Ion Chromatography (CIC) is the method of choice. This technique combines the sample combustion principle with the separation and detection capabilities of ion chromatography.[4] The sample is combusted in a stream of argon and oxygen, converting the organically bound bromine into hydrogen bromide (HBr).[4] These gaseous products are then absorbed into an aqueous solution, where the bromide ions (Br⁻) are formed. This solution is subsequently injected into an ion chromatograph for separation and quantification.[5][6]

Performance Comparison of Analytical Techniques

The selection of an analytical technique is guided by its performance characteristics. The following table provides a comparative summary of Combustion Analysis for CHN and Combustion Ion Chromatography for Bromine.

Parameter Combustion Analysis (CHN) Combustion Ion Chromatography (Br) Justification & Causality
Accuracy Typically within ±0.4% of the theoretical value.[7]Typically within ±5% of the theoretical value.The high efficiency of modern combustion analyzers and the direct detection of simple gaseous products (CO₂, H₂O, N₂) contribute to the high accuracy for CHN. For CIC, the multi-step process of combustion, absorption, and chromatographic separation can introduce slightly larger variability.
Precision (RSD) ≤ 0.2%≤ 2.0%The automated nature and direct detection in CHN analysis lead to excellent precision. The precision of CIC is influenced by factors such as the efficiency of the absorption step and the reproducibility of the IC injection and separation.
Limit of Detection (LOD) Low ppm rangesub-µg/g level.[4]Both techniques are highly sensitive, capable of detecting very low levels of the respective elements.
Limit of Quantification (LOQ) Low ppm range< 8 mg/kg.[5]The LOQ for both methods is sufficiently low for the accurate quantification of the elemental composition of pure compounds.
Sample Throughput High (fully automated systems can run numerous samples unattended)Moderate (requires both combustion and chromatography steps)CHN analyzers are designed for high-throughput screening. CIC, involving two integrated systems, has a slightly longer analysis time per sample.
Interferences Incomplete combustion, presence of other elements forming interfering gases (e.g., sulfur).Other halogens (if not chromatographically resolved), high concentrations of other ions in the absorption solution.Proper furnace conditions and the use of specific absorbents in CHN analyzers mitigate most interferences. In CIC, chromatographic separation is key to resolving potential interferences from other halides.

Experimental Protocols: A Self-Validating Workflow

A robust analytical protocol is a self-validating system. This means that the procedure incorporates steps and checks to ensure the reliability and accuracy of the results.

Workflow for Elemental Analysis of 4,6-Dibromo-3-methyl-2-nitroaniline

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_chn CHN Analysis cluster_cic Bromine Analysis cluster_validation Data Validation & Reporting Sample Sample of 4,6-Dibromo-3-methyl- 2-nitroaniline Homogenize Homogenize Sample (if necessary) Sample->Homogenize Dry Dry under Vacuum (to remove residual solvents/water) Homogenize->Dry Weigh Accurately Weigh ~1-2 mg of Sample Dry->Weigh CHN_Analyzer Combustion CHN Analyzer Weigh->CHN_Analyzer Aliquot 1 CIC_System Combustion Ion Chromatography (CIC) System Weigh->CIC_System Aliquot 2 CHN_Data Obtain %C, %H, %N CHN_Analyzer->CHN_Data Compare Compare Experimental Data with Theoretical Values CHN_Data->Compare Br_Data Obtain %Br CIC_System->Br_Data Br_Data->Compare Report Generate Final Report Compare->Report CRM_Analysis Analyze Certified Reference Material (CRM) CRM_Analysis->Compare Validate Accuracy

Caption: Workflow for the elemental analysis of 4,6-Dibromo-3-methyl-2-nitroaniline.

Step-by-Step Methodology

1. Sample Preparation:

  • Homogenization: Ensure the sample is homogeneous. If the material is crystalline, gentle grinding in an agate mortar and pestle may be necessary.

  • Drying: Due to the potential for residual solvents from synthesis and purification, the sample must be thoroughly dried. Drying under high vacuum at a controlled temperature (e.g., 40-50 °C) for several hours is recommended. This step is critical as residual water or solvents will significantly impact the hydrogen and carbon content, leading to inaccurate results.[8]

  • Weighing: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule for CHN analysis and a separate sample for CIC analysis. The use of a microbalance with a readability of at least 0.001 mg is essential for accuracy.

2. CHN Analysis (Combustion Method):

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic elemental analysis standard with known C, H, and N content (e.g., Acetanilide, Sulfanilamide). This establishes the instrument's response factor.

  • Sample Analysis: Introduce the weighed sample into the combustion furnace of the CHN analyzer. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Acquisition: The instrument software will calculate and report the weight percentages of carbon, hydrogen, and nitrogen.

3. Bromine Analysis (Combustion Ion Chromatography):

  • Instrument Calibration: Prepare a series of bromide standard solutions of known concentrations from a certified bromide standard.[5] Use these standards to generate a calibration curve for the ion chromatograph.

  • Sample Combustion and Absorption: Introduce the weighed sample into the combustion unit of the CIC system. The combustion products containing HBr are passed through an absorption solution (typically a dilute aqueous solution).

  • Chromatographic Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The bromide peak is identified and quantified based on the calibration curve.

  • Data Calculation: The instrument software calculates the concentration of bromide in the absorption solution, which is then used to determine the weight percentage of bromine in the original sample.

4. Data Validation and Acceptance Criteria:

  • Certified Reference Material (CRM) Analysis: To ensure the accuracy of the entire analytical process, analyze a CRM with a matrix similar to the analyte and certified values for C, H, N, and Br alongside the samples. The results for the CRM should fall within the uncertainty range specified in its certificate. A variety of organic CRMs are available from reputable suppliers.[9]

  • Comparison with Theoretical Values: Calculate the theoretical elemental composition of 4,6-Dibromo-3-methyl-2-nitroaniline (C₇H₆Br₂N₂O₂). The experimental results should agree with the theoretical values, typically within a tolerance of ±0.4% for C, H, and N.[7]

  • System Suitability: For CIC, system suitability parameters such as peak resolution, tailing factor, and injection precision should be monitored to ensure the chromatographic system is performing optimally.

Navigating Analytical Challenges with Halogenated Nitroaromatics

The unique chemical structure of 4,6-Dibromo-3-methyl-2-nitroaniline presents specific analytical challenges that must be addressed to ensure accurate results.

Analytical_Challenges cluster_sample Sample Properties cluster_challenges Analytical Challenges cluster_solutions Mitigation Strategies Volatility Volatility Inaccurate_Weighing Inaccurate_Weighing Volatility->Inaccurate_Weighing Hygroscopicity Hygroscopicity Hygroscopicity->Inaccurate_Weighing Light_Sensitivity Light_Sensitivity Incomplete_Combustion Incomplete_Combustion Light_Sensitivity->Incomplete_Combustion Potential for degradation Inert_Atmosphere Inert_Atmosphere Light_Sensitivity->Inert_Atmosphere During handling Controlled_Drying Controlled_Drying Inaccurate_Weighing->Controlled_Drying Optimized_Furnace_Temp Optimized_Furnace_Temp Incomplete_Combustion->Optimized_Furnace_Temp Specific_Absorbents Specific_Absorbents Incomplete_Combustion->Specific_Absorbents Interference Interference

Caption: Relationship between sample properties, analytical challenges, and mitigation strategies.

  • Volatility: Although not extremely volatile, the compound may have some vapor pressure, especially during drying at elevated temperatures. This can lead to sample loss and inaccurate weighing. Mitigation involves using a controlled drying process (moderate temperature, high vacuum) and ensuring the sample is at ambient temperature before weighing.

  • Incomplete Combustion: The presence of two bromine atoms and a nitro group can make complete combustion challenging. Incomplete combustion can lead to the formation of soot (elemental carbon) and lower-than-expected carbon values. Modern elemental analyzers with optimized furnace temperatures and catalysts are designed to handle such compounds.

  • Formation of Nitrogen Oxides (NOx): The nitro group will form various nitrogen oxides during combustion. These must be quantitatively reduced to N₂ before detection. CHN analyzers employ a reduction tube (typically filled with copper) to ensure this conversion is complete.

Conclusion: Ensuring Data Integrity in Pharmaceutical Analysis

The accurate elemental analysis of 4,6-Dibromo-3-methyl-2-nitroaniline is a non-negotiable requirement in the pharmaceutical industry. By employing a combination of Combustion Analysis for C, H, and N, and Combustion Ion Chromatography for bromine, and by adhering to a rigorously validated, self-validating workflow, researchers can have high confidence in the elemental composition and purity of their compound. The principles and protocols outlined in this guide provide a framework for obtaining reliable and defensible analytical data, thereby supporting the advancement of new chemical entities through the drug development pipeline. The validation of analytical methods is a critical component of ensuring the quality and safety of pharmaceutical products.

References

  • An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. (n.d.). EPA. Retrieved from [Link]

  • A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE Key Words: CHN Analysis. (2016, April 15). Exeter Analytical. Retrieved from [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. (2012, June 28). SciSpace. Retrieved from [Link]

  • Combustion analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). ResearchGate. Retrieved from [Link]

  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. Retrieved from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]

  • Sample preparation for the analysis of volatile organic compounds in air and water matrices. (2025, August 5). ScienceDirect. Retrieved from [Link]

  • Determination of C, H, N and O. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (n.d.). ResearchGate. Retrieved from [Link]

  • Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. (2019, November 15). PubMed. Retrieved from [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved from [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA. Retrieved from [Link]

  • Combustion Ion Chromatography (CIC). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. (2024, July 19). PMC. Retrieved from [Link]

  • Elemental Determination in Fuels and Biofuels: The Challenges and Opportunities for Analytical Chemistry. (n.d.). BrJAC. Retrieved from [Link]

  • CPAChem Products - Organic CRM. (n.d.). CPAchem. Retrieved from [Link]

  • Organic Certified Reference Materials. (n.d.). ESSLAB. Retrieved from [Link]

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Comparative

Benchmarking Synthetic Routes for 4,6-Dibromo-3-methyl-2-nitroaniline: A Comparative Guide

As a Senior Application Scientist, selecting the optimal synthetic route for halogenated building blocks requires balancing yield, regioselectivity, atom economy, and scalability. 4,6-Dibromo-3-methyl-2-nitroaniline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for halogenated building blocks requires balancing yield, regioselectivity, atom economy, and scalability. 4,6-Dibromo-3-methyl-2-nitroaniline (CAS: 1326310-78-4) is a highly functionalized aromatic scaffold frequently utilized in the development of complex heterocycles and active pharmaceutical ingredients (APIs).

This guide objectively benchmarks three distinct bromination methodologies for synthesizing this target from the commercially available precursor, 3-methyl-2-nitroaniline .

Mechanistic Rationale & Regioselectivity

The synthesis of 4,6-dibromo-3-methyl-2-nitroaniline relies on the predictable directing effects of the substituted aniline ring.

  • Activating Group: The amino group ( −NH2​ ) is strongly electron-donating via resonance, activating the ring toward Electrophilic Aromatic Substitution (EAS) and directing incoming electrophiles to the ortho and para positions.

  • Steric & Electronic Blocking: In 3-methyl-2-nitroaniline, the ortho position at C2 is occupied by a deactivating nitro group ( −NO2​ ), and the meta position at C3 is occupied by a methyl group ( −CH3​ ).

  • Target Sites: Consequently, the only available activated positions are C4 (para to the amine) and C6 (ortho to the amine). This allows for a highly regioselective double bromination without the need for protecting groups.

SynthesisPathway cluster_methods Bromination Methodologies SM 3-Methyl-2-nitroaniline (Starting Material) Intermediate Regioselective Directing Effects: -NH₂ (Activating, o/p-directing) Positions 4 & 6 targeted SM->Intermediate Activation M1 Method A: Br₂ / AcOH (Classical Electrophilic) Product 4,6-Dibromo-3-methyl-2-nitroaniline (Target Product) M1->Product Fast, low atom economy M2 Method B: NBS / DMF (Controlled Release) M2->Product Safe, moderate atom economy M3 Method C: CuSO₄ / NaBr / Na₂S₂O₈ (Oxidative Catalysis) M3->Product Green, high atom economy Intermediate->M1 Intermediate->M2 Intermediate->M3

Reaction pathway and regioselective directing effects for the synthesis of the target molecule.

Benchmarking the Synthetic Methodologies

Method A: Classical Electrophilic Bromination ( Br2​ / AcOH)

Causality & Expertise: Molecular bromine ( Br2​ ) is a highly potent electrophile. Acetic acid (AcOH) acts as both a solvent and a mild Lewis acid, polarizing the Br−Br bond to facilitate electrophilic attack. Because the −NH2​ group strongly activates the ring, no transition-metal Lewis acid (e.g., FeBr3​ ) is required. However, this method suffers from a maximum theoretical bromine atom economy of 50%, as half of the bromine is lost as corrosive hydrogen bromide ( HBr ) gas.

Experimental Protocol:

  • Preparation: Dissolve 10.0 mmol of 3-methyl-2-nitroaniline in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Dissolve 21.0 mmol (2.1 equiv) of liquid Br2​ in 5 mL of acetic acid. Add the Br2​ solution dropwise over 30 minutes to control the exothermic reaction and prevent oxidation of the amine.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Work-up: Pour the mixture into 100 mL of ice water. Quench unreacted Br2​ by adding saturated aqueous sodium bisulfite ( NaHSO3​ ) until the red color dissipates.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure dibrominated product.

Method B: Controlled Release Bromination (NBS / DMF)

Causality & Expertise: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of electrophilic bromine, which minimizes oxidative side reactions (such as the formation of azobenzenes). Utilizing N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical; it stabilizes the polar Wheland intermediate (σ-complex) during the EAS mechanism, driving high regioselectivity and yield [1].

Experimental Protocol:

  • Preparation: Dissolve 10.0 mmol of 3-methyl-2-nitroaniline in 20 mL of anhydrous DMF in a flask shielded from light (to prevent radical initiation).

  • Addition: Add 20.5 mmol (2.05 equiv) of recrystallized NBS portion-wise at 0 °C. The portion-wise addition prevents thermal spikes that could lead to solvent degradation or substrate oxidation.

  • Reaction: Stir the reaction mixture at room temperature for 3–4 hours.

  • Work-up: Dilute the reaction with 100 mL of ethyl acetate. Wash the organic layer sequentially with water (3 × 50 mL) to remove DMF, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography if trace monobrominated intermediates remain.

Method C: Copper-Catalyzed Oxidative Bromination ( CuSO4​ / NaBr / Na2​S2​O8​ )

Causality & Expertise: To overcome the poor atom economy of Br2​ and the high mass-waste of NBS, modern green chemistry employs oxidative bromination. As demonstrated by Seki and Takahashi, sodium persulfate ( Na2​S2​O8​ ) oxidizes cheap, benign sodium bromide (NaBr) into an active bromonium species, catalyzed by Cu(II) [2]. This self-validating system ensures 100% theoretical bromine atom economy and utilizes water as a co-solvent.

Experimental Protocol:

  • Catalyst Initiation: Suspend 10.0 mmol of 3-methyl-2-nitroaniline and 2.5 mmol (25 mol%) of CuSO4​⋅5H2​O in a mixture of CH3​CN (25 mL) and H2​O (12.5 mL). Stir at 25 °C for 15 minutes to allow the copper-amine complex to form.

  • Reagent Addition: Cool the mixture to 7 °C. Simultaneously add 24.0 mmol (2.4 equiv) of NaBr and 20.0 mmol (2.0 equiv) of Na2​S2​O8​ in three portions over 15 minutes.

  • Reaction: Stir at 7 °C for 2 hours, then warm to 25 °C and stir for an additional 22 hours.

  • Work-up: Quench the reaction by adding 5.0 mmol of Na2​S2​O3​ to neutralize any residual oxidant. Extract the mixture with ethyl acetate (3 × 30 mL).

  • Isolation: Wash with brine, dry over Na2​SO4​ , and evaporate the solvent. The crude product exhibits high purity and can be used directly or recrystallized.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three benchmarking routes. Data is synthesized from standard electrophilic aromatic substitution parameters and recent catalytic advancements [2].

ParameterMethod A: Br2​ / AcOHMethod B: NBS / DMFMethod C: Cu-Catalyzed Oxidative
Reagents Br2​ (Liquid)N-BromosuccinimideNaBr, Na2​S2​O8​ , CuSO4​
Typical Yield 80 - 85%88 - 92%90 - 95%
Reaction Time 2.5 hours4 hours24 hours
Temperature 0 °C to 25 °C0 °C to 25 °C7 °C to 25 °C
Bromine Atom Economy 50% (Loss of HBr)100% (Br transfer)100% (Br transfer)
Mass Efficiency ModerateLow (Succinimide waste)High (Aqueous salt waste)
Safety Profile Hazardous (Toxic, corrosive)Moderate (Lachrymator)Excellent (Bench-stable salts)

Conclusion & Recommendations

For the synthesis of 4,6-dibromo-3-methyl-2-nitroaniline :

  • For rapid, small-scale discovery chemistry: Method B (NBS/DMF) is recommended. It provides excellent yields and avoids the severe handling hazards of liquid bromine, while the succinimide byproduct is easily removed during aqueous workup.

  • For process scale-up and industrial manufacturing: Method C (Oxidative Bromination) is the superior choice. It eliminates the use of hazardous halogenating agents, drastically improves the Environmental Factor (E-factor), and utilizes inexpensive, bench-stable inorganic salts [2].

References

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4,6-Dibromo-3-methyl-2-nitroaniline

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4,6-Dibromo-3-methyl-2-nitroaniline. As a halogenated nitroaromatic compound, this chemical requires meticulous handling and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4,6-Dibromo-3-methyl-2-nitroaniline. As a halogenated nitroaromatic compound, this chemical requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step.

Hazard Assessment & Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4,6-Dibromo-3-methyl-2-nitroaniline may not be readily available, data from structurally analogous compounds (brominated and nitrated anilines) provide a strong basis for hazard assessment.

Causality of Hazard: The toxicity and irritant properties of this class of compounds stem from their chemical structure. The aromatic nitro group can be metabolically reduced to form reactive intermediates, while the aniline moiety is a known toxicophore. Halogenation can further enhance toxicity and environmental persistence.

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard Type Classification & Description Supporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [1][2][3][4]
Skin Irritation Causes skin irritation upon direct contact. [1][3][5][6]
Eye Irritation Causes serious eye irritation. [1][3][5][7]
Respiratory Irritation Dust may cause respiratory tract irritation. [1][5][6]
Chronic Toxicity May cause damage to organs through prolonged or repeated exposure. [8]
Environmental While some related compounds show low aquatic toxicity, the precautionary principle applies. Halogenated organics should be prevented from entering waterways. [8][9][10]

| Combustion Hazards | Thermal decomposition can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide. |[1][8] |

Pre-Disposal Operations: Engineering and Personal Controls

Proper preparation of the workspace and consistent use of Personal Protective Equipment (PPE) are non-negotiable safety layers.

  • Engineering Control: All handling and preparation for the disposal of 4,6-Dibromo-3-methyl-2-nitroaniline must be conducted within a certified chemical fume hood.[9][11] This is the primary defense against inhaling hazardous dust or vapors.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: ANSI-approved chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.[8]

    • Hand Protection: Nitrile rubber gloves are a minimum requirement. For extended contact or spill cleanup, consider double-gloving or using more robust gloves like Viton.[11] Always consult the glove manufacturer's compatibility chart.

    • Body Protection: A fully buttoned, long-sleeved lab coat is required.[11]

    • Respiratory Protection: If work must be performed outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator may be necessary.[8][11]

Step-by-Step Disposal Protocols

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or down the drain.[11][12]

Solid Waste Disposal

This protocol applies to unused or waste 4,6-Dibromo-3-methyl-2-nitroaniline powder.

  • Waste Characterization: This material must be classified as Solid Halogenated Organic Waste .[13][14]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are suitable.[11][15]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state the full chemical name: "4,6-Dibromo-3-methyl-2-nitroaniline" and identify its hazards (e.g., "Toxic," "Irritant").[14]

  • Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.[9] Use tools like a chemical spatula. Do not "puff" air into the primary container.

  • Segregation: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and acids.[3][8][16]

Contaminated Labware & PPE Disposal

This applies to items like weigh boats, contaminated gloves, and disposable bench liners.

  • Gross Decontamination: Remove as much solid residue as possible and add it to the solid waste container described in 3.1.

  • Collection: Place all contaminated disposable items into a sealed, heavy-duty plastic bag or a lined container.

  • Labeling: Clearly label the bag or container as "Solid Halogenated Organic Waste" and list the contaminant.

  • Disposal: This container is disposed of through your institution's hazardous waste program.

Decontamination of Empty Containers

The original chemical container is not "empty" until it has been properly decontaminated. De minimis amounts of residue must be treated as hazardous.[16]

  • Triple Rinse Protocol:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinsates in a separate, labeled hazardous waste container. This rinsate must be classified as Liquid Halogenated Organic Waste .[16]

  • Container Defacing: After triple-rinsing and allowing the container to air dry in a fume hood, completely obliterate or remove the original manufacturer's label.[16]

  • Final Disposal: Once decontaminated and defaced, the container can be disposed of as non-hazardous lab glass or plastic, according to institutional policy.[16]

Emergency Procedures: Spill Management

For small spills that can be cleaned up in under 10 minutes by trained personnel.[11]

  • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including double nitrile gloves.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Using non-sparking tools, carefully sweep the absorbed material and place it into a labeled hazardous waste container.[1][9] Avoid creating dust.[9]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone) and water. Place the used cloth in the same hazardous waste container.

  • Dispose: Seal and label the container as "Solid Halogenated Organic Waste" and manage it according to the protocol in Section 3.1.

Waste Disposal Workflow and Final Disposition

The following diagram illustrates the decision-making process for managing 4,6-Dibromo-3-methyl-2-nitroaniline waste from generation to final hand-off.

Caption: Waste disposal decision workflow for 4,6-Dibromo-3-methyl-2-nitroaniline.

All generated hazardous waste, properly containerized and labeled, must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for final, compliant disposal.[1][6][15] Maintain meticulous records of your hazardous waste generation and disposal as required by local and national regulations.

References

  • Halogenated Waste. University of California, Santa Cruz - Environmental Health & Safety. [Link]

  • Halogenated Solvents Safety Information. Washington State University - Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University - Research Safety. [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet - 4-Bromo-N-methyl-2-nitroaniline. Angene Chemical. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

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